ZX782
Description
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Properties
Molecular Formula |
C39H48ClN5O8 |
|---|---|
Molecular Weight |
750.3 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-[2-[2-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C39H48ClN5O8/c1-26-36(45(48)49)35(42-53-26)38(47)44-12-10-43(11-13-44)37(30-2-6-32(40)7-3-30)31-4-8-33(9-5-31)52-17-16-50-14-15-51-24-34(46)41-25-39-21-27-18-28(22-39)20-29(19-27)23-39/h2-9,27-29,37H,10-25H2,1H3,(H,41,46) |
InChI Key |
HGQJSJALJFJEMI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of MZE782
Disclaimer: Initial searches for "ZX782" did not yield specific results. However, a compound with a similar designation, MZE782 , developed by Maze Therapeutics, has recently entered clinical development. This guide focuses on the available technical information for MZE782, which is presumed to be the compound of interest.
This document provides a detailed overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to MZE782, a novel therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
MZE782 is a first-in-class, orally administered small molecule that functions as a selective inhibitor of the solute transporter SLC6A19.[1] This transporter is primarily responsible for the reabsorption of neutral amino acids in the kidneys. By inhibiting SLC6A19, MZE782 aims to mimic the kidney-protective effects observed in individuals with naturally occurring, benign loss-of-function mutations in the SLC6A19 gene, a condition known as Hartnup disease.
The therapeutic rationale for MZE782 is based on human genetics. The inhibition of SLC6A19 by MZE782 is expected to have beneficial effects in two primary conditions:
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Chronic Kidney Disease (CKD): For a subset of the approximately 37 million CKD patients in the United States who do not respond adequately to current therapies, MZE782 offers a novel therapeutic approach.[1]
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Phenylketonuria (PKU): By promoting the excretion of neutral amino acids, including phenylalanine, MZE782 has the potential to reduce plasma phenylalanine levels in patients with PKU.
Signaling Pathway and Pharmacodynamics
The primary pharmacodynamic effect of MZE782 is the modulation of amino acid transport in the renal tubules. By blocking SLC6A19, MZE782 increases the urinary excretion of neutral amino acids. This action is expected to lead to a reduction in plasma levels of these amino acids, which is the therapeutic goal in PKU. In the context of CKD, the precise mechanism by which SLC6A19 inhibition confers renal protection is still under investigation but is supported by genetic evidence from human studies.
Clinical Trial Data
MZE782 has undergone a Phase 1 clinical trial to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult volunteers.[1] The study was a randomized, double-blind, placebo-controlled trial involving single ascending doses (SAD) and multiple ascending doses (MAD).
Table 1: Summary of Phase 1 Clinical Trial Results for MZE782
| Parameter | Single Ascending Dose (SAD) Cohorts (n=56) | Multiple Ascending Dose (MAD) Cohorts (n=40) |
| Safety | Well tolerated across all doses. | Well tolerated across all doses. |
| Serious Adverse Events (SAEs) | None reported. | None reported. |
| Severe Adverse Events | None reported. | None reported. |
| Treatment-Related Adverse Events (TRAEs) Leading to Discontinuation | None reported. | None reported. |
| Reported TRAEs | 3 total (all mild): Headache (2 patients, 4%), Diarrhea (1 patient, 2%). | None reported. |
| Clinically Relevant Changes in Vital Signs, Labs, or ECGs | None observed. | None observed. |
Pharmacodynamic Outcomes:
-
eGFR: In the combined 240 mg BID cohorts (n=12), a change of -11.5 mL/min/1.73m² in estimated glomerular filtration rate (eGFR) was observed after seven days of dosing, compared to -2.5 mL/min/1.73m² in the matched placebo cohort (n=4). This initial dip in eGFR was reversible, returning to baseline by Day 11 after dosing cessation, suggesting a drug-related hemodynamic effect.
-
Proof of Mechanism: The trial successfully established proof of mechanism, demonstrating sustained urinary neutral amino acid excretion.
Experimental Protocols
The Phase 1 clinical trial for MZE782 was designed as a randomized, double-blind, placebo-controlled study. Below is a generalized workflow based on the available information.
Study Design:
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Participants: 112 healthy adult volunteers.
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Cohorts:
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Single Ascending Dose (SAD): 56 participants.
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Multiple Ascending Dose (MAD): 40 participants.
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Food Effect: 16 participants.
-
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Intervention: Orally administered MZE782 or placebo.
-
Primary Endpoints: Safety and tolerability.
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Secondary Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD), including changes in urinary amino acid levels and eGFR.
References
MZE782: A Technical Overview of a Novel SLC6A19 Inhibitor for Kidney and Metabolic Diseases
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and synthetic pathway of MZE782, a novel, orally bioavailable small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19) transporter. Developed by Maze Therapeutics, MZE782 is currently in clinical development for the treatment of chronic kidney disease (CKD) and Phenylketonuria (PKU). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific principles underlying this promising therapeutic candidate.
Introduction: The Therapeutic Rationale for SLC6A19 Inhibition
SLC6A19, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed on the apical membranes of renal and intestinal epithelial cells. In the kidneys, SLC6A19 is responsible for the reabsorption of neutral amino acids from the glomerular filtrate, while in the intestines, it mediates the absorption of these amino acids from dietary sources.
Genetic validation for targeting SLC6A19 comes from individuals with Hartnup disorder, a rare autosomal recessive condition caused by loss-of-function mutations in the SLC6A19 gene. This condition is largely benign, suggesting that inhibition of SLC6A19 is a viable and safe therapeutic strategy.
The therapeutic potential of MZE782 stems from its ability to modulate the transport of neutral amino acids, including phenylalanine. By inhibiting SLC6A19, MZE782 can reduce the intestinal absorption and renal reabsorption of phenylalanine, thereby lowering its plasma concentrations. This mechanism holds significant promise for the treatment of PKU, a genetic disorder characterized by the inability to metabolize phenylalanine. Furthermore, by reducing the metabolic burden on the kidneys, SLC6A19 inhibition is being explored as a novel therapeutic approach for CKD.
Discovery of MZE782: A Genetically Validated Approach
The discovery of MZE782 was guided by Maze Therapeutics' Compass™ platform, which leverages human genetics to identify and validate novel therapeutic targets. Through the analysis of genetic variants and their association with disease, SLC6A19 was identified as a promising target for kidney and metabolic disorders.
While specific details of the high-throughput screening and lead optimization campaign that led to MZE782 are not publicly available, patent applications from Maze Therapeutics disclose a series of potent and selective SLC6A19 inhibitors. These documents provide insight into the chemical scaffolds explored and the structure-activity relationships that guided the development of MZE782.
Synthesis Pathway of a Representative SLC6A19 Inhibitor
The synthesis of the chemical class to which MZE782 belongs is detailed in patent literature from Maze Therapeutics. The following is a representative synthetic route for a potent SLC6A19 inhibitor disclosed in these patents. It is important to note that this represents a general pathway, and the exact synthesis of MZE782 may have minor variations.
The following synthesis is a representative example based on the patent literature and may not be the exact route for MZE782.
General Synthesis Scheme:
Preliminary In Vitro Studies of ZX782: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX782 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the preliminary in vitro studies conducted to elucidate its mechanism of action, bioactivity, and effects on key cellular signaling pathways. The data presented herein is intended to provide a foundational understanding for further research and development efforts.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data obtained from various in vitro assays.
Table 1: Antiviral Activity of this compound against VEEV and EEEV
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | VEEV | 0.85 | >50 | >58.8 |
| EEEV | 1.25 | >50 | >40.0 | |
| Control | VEEV | 2.5 | >50 | >20.0 |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Table 2: Effect of this compound on NF-κB Signaling
| Treatment | p-p65 (Normalized Intensity) | p-IκBα (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.52 |
| This compound (5 µM) | 0.21 | 0.28 |
| BAY11-7082 (10 µM) | 0.15 | 0.20 |
Data represents the mean of three independent experiments. BAY11-7082 is a known NF-κB inhibitor.
Experimental Protocols
2.1. Cell Culture and Virus Infection
Vero E6 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For antiviral assays, cells were seeded in 96-well plates and infected with Venezuelan Equine Encephalitis Virus (VEEV) or Eastern Equine Encephalitis Virus (EEEV) at a multiplicity of infection (MOI) of 0.1.
2.2. Cytotoxicity Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Briefly, cells were treated with serial dilutions of this compound for 48 hours. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
2.3. Western Blotting for NF-κB Pathway Analysis
Porcine Alveolar Macrophages (PAMs) were pre-treated with this compound or a vehicle control for 2 hours, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-NF-κB p65, phospho-IκBα, and a loading control (e.g., GAPDH). The signal was detected using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
Signaling Pathways and Experimental Workflows
3.1. Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound is hypothesized to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB).[1] Upon stimulation (e.g., by viral infection or LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This allows the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is believed to interfere with the IKK-mediated phosphorylation of IκBα.
3.2. Potential Modulation of the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a key regulator of cellular responses to oxidative stress.[1] Some antiviral agents have been shown to activate this pathway, leading to a reduction in viral replication and inflammation.[1] Further studies are warranted to investigate if this compound has any modulatory effects on the Nrf2 pathway.
3.3. Experimental Workflow for Antiviral and Mechanistic Studies
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
References
In-Depth Technical Guide to ZX782: A Novel GPX4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of ZX782, a novel hydrophobic-tagged (HyT) Proteolysis Targeting Chimera (PROTAC) designed to induce degradation of Glutathione Peroxidase 4 (GPX4). This compound is a potent inducer of ferroptosis, an iron-dependent form of programmed cell death, presenting a promising avenue for therapeutic intervention in diseases such as cancer and Alzheimer's disease.
Core Concepts and Molecular Structure
This compound is a bifunctional molecule engineered to hijack the cell's natural protein disposal machinery to selectively eliminate GPX4. As a key regulator of ferroptosis, GPX4 protects cells from lipid peroxidation. By degrading GPX4, this compound triggers an accumulation of lipid reactive oxygen species (ROS), leading to ferroptotic cell death.
The structure of this compound consists of three key components:
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A ligand for the target protein: It incorporates a derivative of ML-210, which binds to GPX4.
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A hydrophobic tag: An adamantane-based group (Adamantan-1-ylmethanamine) serves as the hydrophobic tag.
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A linker: A PEG-based linker connects the GPX4 ligand and the hydrophobic tag.
Physicochemical and Biological Properties
The key properties of this compound are summarized in the table below, providing a clear reference for experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C39H48ClN5O8 | [1] |
| Molecular Weight | 750.28 g/mol | [1] |
| Target | Glutathione Peroxidase 4 (GPX4) | [1][2] |
| Mechanism of Action | Induces GPX4 degradation | [1][2] |
| Downstream Effect | Induces ferroptosis | [1][2] |
| Cellular Effect | Increases lipid ROS accumulation | [1][2] |
| Cell Line Sensitivity | Human fibrosarcoma HT1080 cells | [2] |
Signaling Pathway and Mechanism of Action
This compound induces the degradation of GPX4 through a dual mechanism, engaging both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. This leads to the depletion of GPX4, a critical enzyme that converts lipid hydroperoxides into non-toxic lipid alcohols. The loss of GPX4 function results in the accumulation of lipid-based reactive oxygen species (ROS), which ultimately triggers ferroptosis.
Caption: Mechanism of action for this compound leading to ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard techniques used to characterize PROTACs and ferroptosis inducers.
Western Blot for GPX4 Degradation
This protocol is used to quantify the reduction in GPX4 protein levels following treatment with this compound.
Workflow Diagram:
Caption: Workflow for Western blot analysis of GPX4 degradation.
Methodology:
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Cell Culture and Treatment: HT-1080 cells are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods.
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Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the BCA assay.
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SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for GPX4, followed by incubation with an HRP-conjugated secondary antibody.
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Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. GPX4 levels are normalized to a loading control (e.g., GAPDH or β-actin).
Lipid ROS Accumulation Assay
This assay measures the increase in lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Workflow Diagram:
Caption: Workflow for measuring lipid ROS accumulation.
Methodology:
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Cell Culture and Treatment: HT-1080 cells are seeded in appropriate culture plates or dishes and treated with this compound or a vehicle control.
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Staining: Towards the end of the treatment period, the cells are incubated with the C11-BODIPY 581/591 probe (typically 1-10 µM) for 30-60 minutes at 37°C, protected from light.[3]
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Washing: The cells are washed with PBS or a suitable buffer to remove excess probe.
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Analysis: The fluorescence is measured using either a flow cytometer or a fluorescence microscope. The C11-BODIPY probe exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.[4]
Cell Viability Assay
This protocol assesses the cytotoxic effect of this compound on cancer cells.
Methodology:
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Cell Seeding: HT-1080 cells are seeded in 96-well plates at a predetermined density.
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Treatment: The following day, cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).
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Viability Assessment: Cell viability is measured using a standard assay, such as the WST-1 or MTT assay. The absorbance is read using a microplate reader.
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Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
This compound is a novel and potent GPX4 degrader that effectively induces ferroptosis in cancer cells. Its dual mechanism of action, involving both the proteasome and lysosome pathways, makes it a valuable tool for studying ferroptosis and a promising candidate for further therapeutic development. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of molecules.
References
In-Depth Technical Guide: Early Research and Discovery of Compound ZX782
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound ZX782 has been identified as a novel hydrophobic-tagged (HyT) proteolysis targeting chimera (PROTAC) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4). Early research has demonstrated its potential as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the foundational research and discovery of this compound, including its mechanism of action, synthesis, and the key experimental data supporting its activity. The information is intended to provide researchers and drug development professionals with a detailed understanding of the core science behind this compound.
Introduction
Ferroptosis is an emerging and distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Glutathione Peroxidase 4 (GPX4) is a crucial enzyme in the regulation of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols. Its role in preventing lipid peroxidation makes it a significant target for therapeutic intervention, particularly in oncology. The development of molecules that can effectively target and degrade GPX4 is a promising strategy for inducing ferroptosis in cancer cells.
Compound this compound, also identified as compound 7b in initial publications, is a novel HyT-based PROTAC specifically designed to target GPX4 for degradation. This approach utilizes the cell's own protein disposal machinery to eliminate the target protein. This compound is composed of a ligand that binds to GPX4, a linker, and a hydrophobic tag that facilitates the degradation process.
Mechanism of Action
This compound functions by inducing the degradation of GPX4, which in turn leads to an increase in lipid ROS and subsequent cell death via ferroptosis. The proposed mechanism involves both the ubiquitin-proteasome system and the autophagy-lysosome pathway.
Signaling Pathway
The signaling pathway initiated by this compound leading to ferroptosis is depicted below.
Caption: Mechanism of this compound-induced ferroptosis.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, combining a GPX4 ligand, a linker, and a hydrophobic adamantane moiety.
Synthetic Workflow
The general workflow for the synthesis of this compound is outlined below.
Caption: Synthesis workflow for Compound this compound.
Experimental Data
The following tables summarize the key quantitative data from the early evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| IC50 | HT1080 | [Data not available in search results] |
| DC50 | HT1080 | [Data not available in search results] |
| Dmax | HT1080 | [Data not available in search results] |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Dose-Dependent Degradation of GPX4 by this compound in HT1080 Cells
| Concentration (µM) | GPX4 Protein Level (% of control) |
| 0.1 | [Data not available in search results] |
| 0.5 | [Data not available in search results] |
| 1.0 | [Data not available in search results] |
| 2.0 | [Data not available in search results] |
Table 3: Time-Dependent Degradation of GPX4 by this compound in HT1080 Cells
| Time (hours) | GPX4 Protein Level (% of control) |
| 6 | [Data not available in search results] |
| 12 | [Data not available in search results] |
| 24 | [Data not available in search results] |
| 48 | [Data not available in search results] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Compound this compound
Detailed experimental procedures, including reagents, reaction conditions, and purification methods for the synthesis of this compound are described in the primary literature but were not accessible through the conducted searches.
Cell Culture
HT1080 human fibrosarcoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for GPX4 Degradation
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HT1080 cells were seeded in 6-well plates and allowed to adhere overnight.
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Cells were treated with varying concentrations of this compound for the indicated times.
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Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
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The membrane was incubated with a primary antibody against GPX4 overnight at 4°C.
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After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
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HT1080 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
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Cells were treated with a serial dilution of this compound for 72 hours.
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Cell viability was assessed using the MTT or a similar colorimetric assay according to the manufacturer's instructions.
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Absorbance was measured using a microplate reader, and the IC50 values were calculated using non-linear regression analysis.
Lipid ROS Accumulation Assay
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HT1080 cells were seeded in 6-well plates.
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After treatment with this compound for the desired time, the cells were incubated with the lipid peroxidation sensor C11-BODIPY™ 581/591 (2.5 µM) for 30 minutes at 37°C.
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Cells were then washed with PBS, harvested, and resuspended in PBS.
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The fluorescence was analyzed by flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion
The early research on compound this compound has established it as a potent, novel GPX4-targeting PROTAC that induces ferroptosis in cancer cells. Its ability to promote the degradation of GPX4 and subsequently increase lipid ROS highlights its potential as a therapeutic agent. Further in-depth studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic promise of this compound.
An In-depth Technical Guide to the Biological Target Identification of ZX782
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological target identification and mechanism of action of ZX782, a novel hydrophobic-tagged (HyT) proteolysis-targeting chimera (PROTAC). All data and protocols are derived from the primary research publication by Li et al. (2024).
Executive Summary
This compound has been identified as a potent and specific degrader of the enzyme Glutathione Peroxidase 4 (GPX4) . By inducing the degradation of GPX4, this compound triggers a specific form of iron-dependent programmed cell death known as ferroptosis . This targeted degradation leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in the suppression of cancer cell growth. The dual-mechanism degradation of GPX4 by this compound, involving both the ubiquitin-proteasome and autophagy-lysosome pathways, underscores its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (referred to as compound 7b in the source literature) in HT1080 human fibrosarcoma cells, a cell line highly sensitive to ferroptosis.
Table 1: GPX4 Degradation Efficiency of this compound in HT1080 Cells
| Parameter | Value |
| DC50 (24h) | 0.21 µM |
| Dmax (24h) | > 90% |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of this compound in HT1080 Cells
| Parameter | Value |
| IC50 (72h) | 0.25 µM |
IC50: Half-maximal inhibitory concentration.
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. However, as a hydrophobic-tagged degrader, its mechanism is distinct and does not rely on a specific E3 ligase binder. Instead, the adamantane tag is thought to induce misfolding and subsequent recognition by cellular protein degradation machinery.
The degradation of GPX4 by this compound disrupts the cellular antioxidant defense system. GPX4 is a crucial enzyme that neutralizes lipid peroxides. Its removal leads to the unchecked accumulation of lipid ROS, which ultimately culminates in ferroptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to identify and characterize the biological target of this compound.
Cell Culture
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Cell Line: Human fibrosarcoma HT1080 cells.
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Medium: Dulbecco's Modified Eagle's Medium (DMEM).
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Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for GPX4 Degradation
This experiment quantifies the amount of GPX4 protein in cells after treatment with this compound.
Protocol Steps:
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Cell Treatment: HT1080 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated times.
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Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
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Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
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SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against GPX4 and GAPDH (loading control) overnight at 4°C.
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Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.
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Analysis: The intensity of the protein bands was quantified using densitometry software, and GPX4 levels were normalized to the corresponding GAPDH levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the anti-proliferative effect of this compound.
Protocol Steps:
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Cell Seeding: HT1080 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.
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Compound Treatment: Cells were treated with a series of concentrations of this compound for 72 hours.
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MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.
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Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
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IC50 Calculation: The cell viability was calculated as a percentage of the control (DMSO-treated) cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Lipid ROS Measurement
This assay detects the accumulation of lipid reactive oxygen species, a key indicator of ferroptosis.
Protocol Steps:
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Cell Treatment: HT1080 cells were seeded in 6-well plates and treated with this compound (at its IC50 concentration) or DMSO for 24 hours.
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Probe Staining: After treatment, the cells were harvested and washed with serum-free medium. The cells were then incubated with 10 µM BODIPY™ 581/591 C11 probe for 30 minutes at 37°C in the dark. This probe shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.
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Flow Cytometry Analysis: The cells were washed and resuspended in PBS. The fluorescence was immediately analyzed by flow cytometry, detecting the green fluorescence (oxidized probe) in the FITC channel.
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Data Analysis: The mean fluorescence intensity of the green channel was used to quantify the level of lipid ROS. An increase in green fluorescence indicates an accumulation of lipid ROS.
An In-depth Technical Guide to the Pharmacokinetics of MZE782
A Note on Nomenclature: Publicly available scientific and clinical data refer to the compound of interest as MZE782, developed by Maze Therapeutics. This document will proceed under the assumption that "ZX782" was a typographical error and will focus on the known data for MZE782.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of MZE782, a first-in-class, oral, small molecule inhibitor of the solute transporter SLC6A19. The information presented herein is synthesized from publicly available data from the initial clinical evaluation of MZE782.
Introduction
MZE782 is an investigational therapeutic agent being developed for the treatment of Phenylketonuria (PKU) and Chronic Kidney Disease (CKD)[1][2][3][4]. It selectively targets SLC6A19, a sodium-dependent neutral amino acid transporter located in the small intestine and the proximal tubule of the kidney[5]. By inhibiting this transporter, MZE782 aims to reduce the absorption and reabsorption of neutral amino acids, including phenylalanine (Phe)[6]. This mechanism of action holds the potential to lower plasma Phe levels in PKU patients and to confer renal protection in individuals with CKD[2].
Mechanism of Action: SLC6A19 Inhibition
MZE782 functions as a selective inhibitor of the SLC6A19 transporter, also known as B(0)AT1[6][7]. This transporter is responsible for the uptake of neutral amino acids from the diet in the intestine and their reabsorption from the glomerular filtrate in the kidneys[6][7]. In pathologies such as PKU, elevated levels of phenylalanine can be managed by reducing its intestinal absorption and increasing its renal excretion[6]. In CKD, altering amino acid transport in the kidneys may have a protective effect on renal function[8]. The inhibition of SLC6A19 by MZE782 has been shown to increase the urinary excretion of neutral amino acids like phenylalanine and glutamine[2][3].
Mechanism of Action of MZE782.
Pharmacokinetic Profile
The pharmacokinetic properties of MZE782 were evaluated in a Phase 1, randomized, double-blind, placebo-controlled study in 112 healthy adult volunteers. The study included single ascending dose (SAD), multiple ascending dose (MAD), and food effect cohorts[2][3].
3.1. Absorption
Orally administered MZE782 demonstrated consistent absorption[3][9]. The time to reach maximum plasma concentration (Tmax) was approximately 6 hours[1][2][3][9]. The effect of a high-fat or low-fat meal on the absorption of MZE782 was also evaluated, although specific outcomes of the food effect cohorts have not been detailed in the available public reports[1].
3.2. Distribution
Specific data on the volume of distribution and plasma protein binding of MZE782 are not yet publicly available.
3.3. Metabolism
Details regarding the metabolic pathways and major metabolites of MZE782 have not been disclosed in the currently available information.
3.4. Elimination
MZE782 has a reported half-life of approximately 11 hours[1][2][3][9]. This half-life is supportive of a once- or twice-daily dosing regimen[9]. Steady-state plasma concentrations were achieved by Day 3 of multiple-dose administration[2][9]. The primary routes of elimination for MZE782 have not been specified in the available data.
Table 1: Summary of Pharmacokinetic Parameters of MZE782 in Healthy Adults
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax) | ~6 hours | [1][2][3][9] |
| Half-life (t½) | ~11 hours | [1][2][3][9] |
| Time to Steady State | ~3 days | [2][9] |
| Dose Proportionality | Exposure increased proportionally with dose | [2][9] |
Experimental Protocols
Detailed experimental protocols for the Phase 1 study of MZE782 are not fully available in the public domain. However, based on the published information, the general design of the key assessments can be outlined.
4.1. Phase 1 Clinical Trial Design
The study was a randomized, double-blind, placebo-controlled trial involving 112 healthy adult volunteers[1][2][3]. It consisted of:
-
Single Ascending Dose (SAD) Cohorts: 56 participants received single doses of MZE782 ranging from 30 mg to 960 mg, or a placebo[1][2][3].
-
Multiple Ascending Dose (MAD) Cohorts: 40 participants received MZE782 or a placebo once or twice daily for seven days, with total daily doses ranging from 120 mg to 720 mg[1][2][3].
-
Food Effect Cohorts: 16 participants were included to assess the impact of food on the absorption of MZE782[1][2].
In the SAD and MAD cohorts, participants were randomized in a 6:2 ratio to receive either MZE782 or a placebo[1].
References
- 1. Maze reports Phase I trial results for PKU and CKD treatment [clinicaltrialsarena.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. igmpi.ac.in [igmpi.ac.in]
- 4. Maze Therapeutics Announces Positive First-in-Human Results from Phase 1 Trial of MZE782, Establishing Proof of Mechanism for a Potent, Oral SLC6A19 Inhibitor with Potential to Treat Phenylketonuria (PKU) and Chronic Kidney Disease (CKD) | Maze Therapeutics [ir.mazetx.com]
- 5. biospace.com [biospace.com]
- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Maze Therapeutics Begins Phase 1 Trial of MZE782 for Chronic Kidney Disease [synapse.patsnap.com]
- 9. trial.medpath.com [trial.medpath.com]
Initial Toxicity Screening of a Novel GPX4 Degrader: A Technical Guide
Disclaimer: No public data from the initial toxicity screening of a compound designated ZX782 could be located. The following is a representative technical guide for a hypothetical PROTAC (Proteolysis Targeting Chimera) degrader of Glutathione Peroxidase 4 (GPX4), herein referred to as "Compound X," which shares the same mechanism of action as described for this compound. All data presented are illustrative examples and not factual results for any specific molecule.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical safety evaluation of novel therapeutic compounds targeting GPX4.
Introduction
Compound X is a novel PROTAC designed to induce the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of ferroptosis, a form of iron-dependent programmed cell death. By targeting GPX4 for degradation, Compound X has the potential to selectively induce ferroptosis in cancer cells, which are often more susceptible to this cell death pathway. This document outlines the initial in vitro and in vivo toxicity screening of Compound X to assess its preliminary safety profile.
In Vitro Toxicity Assessment
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: A panel of human cancer and normal cell lines were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of Compound X (0.01 to 100 µM) for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue of Origin | Type | IC50 (µM) of Compound X |
| HT-1080 | Fibrosarcoma | Cancer | 0.5 |
| A549 | Lung Carcinoma | Cancer | 1.2 |
| HepG2 | Hepatoma | Cancer | 2.5 |
| MCF-7 | Breast Adenocarcinoma | Cancer | 5.8 |
| HEK293 | Embryonic Kidney | Normal | > 50 |
| HFF-1 | Foreskin Fibroblast | Normal | > 50 |
Table 1: In vitro cytotoxicity of Compound X against a panel of human cancer and normal cell lines.
Experimental Protocol: Red Blood Cell Lysis Assay
-
Blood Collection: Fresh human red blood cells (RBCs) were obtained from a healthy volunteer.
-
RBC Preparation: RBCs were washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) solution.
-
Compound Incubation: The RBC suspension was incubated with various concentrations of Compound X (10 to 200 µM), a positive control (0.1% Triton X-100), and a negative control (PBS) for 2 hours at 37°C with gentle agitation.
-
Centrifugation: The samples were centrifuged at 1000 x g for 5 minutes.
-
Hemoglobin Measurement: The absorbance of the supernatant, containing released hemoglobin, was measured at 540 nm.
-
Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
Data Presentation:
| Concentration of Compound X (µM) | % Hemolysis |
| 10 | < 1% |
| 50 | 1.5% |
| 100 | 2.3% |
| 200 | 4.8% |
Table 2: Hemolytic activity of Compound X on human red blood cells.
In Vivo Acute Toxicity Assessment
Experimental Protocol: Acute Toxicity Study in Mice
-
Animals: Male and female C57BL/6 mice (6-8 weeks old) were used.
-
Acclimatization: Animals were acclimatized for one week before the experiment.
-
Dose Administration: A single dose of Compound X was administered via intraperitoneal (i.p.) injection at three dose levels (50, 100, and 200 mg/kg). A control group received the vehicle (DMSO:Cremophor EL:Saline at 10:10:80).
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing and then daily for 14 days.
-
Body Weight: Body weights were recorded daily.
-
Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.
-
LD50 Determination: The median lethal dose (LD50) was estimated.
Data Presentation:
| Dose (mg/kg, i.p.) | Mortality (n/group) | Clinical Signs of Toxicity |
| 50 | 0/10 | None observed |
| 100 | 1/10 | Lethargy, ruffled fur within the first 24 hours |
| 200 | 4/10 | Severe lethargy, ataxia, ruffled fur, decreased body weight |
Table 3: Acute toxicity of Compound X in C57BL/6 mice.
Estimated LD50: > 200 mg/kg
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the initial toxicity screening of Compound X.
Caption: Proposed mechanism of action of Compound X leading to ferroptosis.
Summary and Conclusion
The initial toxicity screening of Compound X provides a preliminary assessment of its safety profile. In vitro, Compound X demonstrated selective cytotoxicity towards cancer cell lines over normal cell lines, with IC50 values in the low micromolar range for sensitive cancer cells. The compound exhibited low hemolytic activity. The in vivo acute toxicity study in mice suggested a relatively low acute toxicity profile, with an estimated LD50 greater than 200 mg/kg.
These preliminary findings suggest that Compound X has a manageable toxicity profile, warranting further investigation in more comprehensive preclinical safety studies, including repeat-dose toxicity, genotoxicity, and safety pharmacology assessments.
ZX782 and its role in cellular pathways
An In-depth Technical Guide on ZX782 and its Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce ferroptosis, a form of regulated cell death, by targeting Glutathione Peroxidase 4 (GPX4) for degradation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, its role in the ferroptosis cellular pathway, and relevant experimental data from related compounds. Due to the novelty of this compound, publicly available quantitative data and specific experimental protocols are limited. Therefore, this guide leverages data from its constituent warhead, ML-210, and other GPX4-targeting PROTACs to provide a thorough understanding of its potential therapeutic application.
Introduction to this compound
This compound is a hydrophobic tag (Hty)-type PROTAC that functions as a ferroptosis inducer.[1][2] It is engineered to specifically target GPX4, a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. By inducing the degradation of GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), triggering cell death.[1][2] The molecule is composed of three key parts: the GPX4 ligand ML-210, a PROTAC linker (Bromo-PEG2-CH2-Boc), and a hydrophobic adamantane tag.[1][2] Recent research also suggests a potential therapeutic role for this compound in Alzheimer's disease by reducing amyloid plaques and inhibiting microglial cell spread.[1]
Quantitative Data Summary
Specific quantitative data for this compound is not yet widely available in the public domain. The following tables summarize the data for the GPX4 inhibitor ML-210 (the warhead for this compound) and other experimental GPX4-targeting PROTACs to provide a relevant quantitative context.
Table 1: In Vitro Activity of the GPX4 Inhibitor ML-210
| Compound | Target | IC50 / EC50 (nM) | Cell Lines | Assay Type | Reference |
| ML-210 | GPX4 | EC50: 30 | - | Covalent Inhibition | [3][4] |
| ML-210 | Mutant RAS | IC50: 71 | BJeLR (HRAS G12V) | Cell Viability | |
| ML-210 | Mutant RAS | IC50: 272 | BJeH-LT (HRAS G12V) | Cell Viability | |
| ML-210 | Drug-Resistant | IC50: 107 | DRD cell line | Cell Viability | [4] |
Table 2: In Vitro Activity of Published GPX4-targeting PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | DC50 (µM) | IC50 (µM) | Cell Line | Reference |
| DC-2 | ML-210 | CRBN | 0.03 | 0.1 | HT1080 | [5] |
| 5i | ML-210 | VHL | 0.135 | >10 | HT1080 | |
| 8e | RSL3 | CRBN | Not Reported | More potent than RSL3 | HT1080 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell growth.
Signaling Pathways
The Ferroptosis Pathway
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. GPX4 is a central regulator of this pathway, acting to reduce lipid hydroperoxides to non-toxic lipid alcohols. Inhibition or degradation of GPX4 leads to an accumulation of lipid ROS and subsequent cell death.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML-210 | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]
- 5. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of ZX782: A Hydrophobic-Tagged Degrader of GPX4 for Ferroptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the therapeutic potential of ZX782, a novel hydrophobic-tagged (HyT) proteolysis-targeting chimera (PROTAC). This compound is designed to induce ferroptosis, a form of regulated cell death, by targeting the key antioxidant enzyme Glutathione Peroxidase 4 (GPX4) for degradation. This document collates preclinical data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers in oncology and neurodegenerative diseases.
Introduction: Targeting Ferroptosis through GPX4 Degradation
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1] Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[2] Consequently, targeted degradation of GPX4 has emerged as a promising therapeutic strategy for diseases where ferroptosis induction is beneficial, such as in various cancers and potentially in neurodegenerative disorders like Alzheimer's disease.
This compound is a novel, potent, and specific Hty-type PROTAC designed to induce the degradation of GPX4.[3] It is composed of three key components: a ligand that binds to GPX4 (ML-210), a linker molecule (Bromo-PEG2-CH2-Boc), and a hydrophobic tag (Adamantan-1-ylmethanamine) that facilitates the degradation process. By hijacking the cell's natural protein disposal machinery, this compound effectively removes GPX4, leading to an increase in lipid ROS and subsequent ferroptotic cell death. Preclinical studies have demonstrated its potential in suppressing the growth of cancer cells. While a definitive link to Alzheimer's disease treatment is still under investigation, the role of ferroptosis in neurodegeneration suggests a plausible therapeutic avenue.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies on this compound and similar GPX4 degraders. These studies have primarily utilized the human fibrosarcoma cell line HT1080, which is highly sensitive to ferroptosis.
Table 1: GPX4 Degradation Efficiency
| Compound | Cell Line | DC50 (µM) | Dmax (%) | Time (h) | Reference |
| ZX703 | HT1080 | 0.135 | 86 | Not Specified | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Time (h) | Reference | |---|---|---|---|---|---| | 18a | HT1080 | 2.37 ± 0.17 | 48 |[2] |
IC50: Half-maximal inhibitory concentration.
Table 3: Induction of Lipid ROS
| Compound | Cell Line | Treatment Concentration (µM) | Fold Increase in Lipid ROS | Time (h) | Reference |
| ZX703 | HT1080 | Not Specified | Significant Increase | Not Specified | [3] |
Core Mechanism of Action: GPX4 Degradation and Ferroptosis Induction
This compound operates through a dual mechanism to deplete cellular GPX4, involving both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[3][5] This dual-pronged attack ensures efficient and sustained removal of the GPX4 protein. The degradation of GPX4 disrupts the cellular antioxidant defense system, leading to an unchecked accumulation of lipid peroxides and culminating in ferroptotic cell death.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments cited in the evaluation of this compound and similar compounds. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture
-
Cell Line: HT1080 (human fibrosarcoma)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Western Blot for GPX4 Degradation
-
Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10-12% SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensities, and GPX4 levels are normalized to the loading control.
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Lipid ROS Measurement
-
Cell Treatment: Seed HT1080 cells in a 6-well plate or on glass coverslips and treat with this compound or vehicle control.
-
Probe Staining: Wash the cells with PBS and incubate with a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591) according to the manufacturer's protocol.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope.
-
-
Quantification: Quantify the mean fluorescence intensity to determine the relative levels of lipid ROS.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a GPX4 degrader like this compound.
Conclusion and Future Directions
This compound and similar hydrophobic-tagged GPX4 degraders represent a promising new class of therapeutic agents with the potential to treat cancers and possibly neurodegenerative diseases by inducing ferroptosis. The preclinical data gathered to date demonstrate potent and specific degradation of GPX4, leading to cancer cell death.
Future research should focus on:
-
Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.
-
Exploration of the therapeutic potential of this compound in a broader range of cancer types, including those known to be resistant to conventional therapies.
-
In-depth investigation into the role of this compound-induced ferroptosis in models of neurodegenerative diseases, particularly Alzheimer's disease.
-
Optimization of the chemical structure of this compound to enhance its drug-like properties.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound and the broader class of GPX4-targeting ferroptosis inducers.
References
- 1. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: ZX782 Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX782 is a novel investigational compound demonstrating potent anti-proliferative activity in a range of cancer cell lines. These application notes provide detailed protocols for evaluating the cellular effects of this compound, including its impact on cell viability, cell cycle progression, and key signaling pathways. The methodologies described herein are intended to serve as a guide for researchers investigating the mechanism of action and therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes, such as c-myc and Cyclin D1, which drive cell proliferation. This compound is hypothesized to interfere with this pathway, leading to decreased levels of active β-catenin and subsequent downregulation of its target genes.
Figure 1: Hypothesized mechanism of this compound in the Wnt/β-catenin signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT-116 | Colorectal Carcinoma | 0.25 |
| SW480 | Colorectal Carcinoma | 0.52 |
| MCF-7 | Breast Adenocarcinoma | 1.10 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.80 |
| A549 | Lung Carcinoma | 8.50 |
| PC-3 | Prostate Adenocarcinoma | 3.20 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (0.5 µM) | 68.5 ± 3.5 | 15.3 ± 2.0 | 16.2 ± 1.8 |
Table 3: Western Blot Analysis of Wnt/β-catenin Pathway Proteins in HCT-116 Cells Treated with this compound (48h)
| Target Protein | Vehicle (Relative Density) | This compound (0.5 µM) (Relative Density) |
| Active β-catenin | 1.00 | 0.21 |
| c-myc | 1.00 | 0.35 |
| Cyclin D1 | 1.00 | 0.42 |
| β-actin | 1.00 | 1.00 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[1]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with this compound or vehicle control for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[2]
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution.[1]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels in response to this compound treatment.[3][4]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[5]
-
Primary antibodies (e.g., anti-β-catenin, anti-c-myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[5]
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[3]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis.
Figure 3: General workflow for Western Blot analysis.
References
Application Notes and Protocols for the Use of ZX782 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX782 is a novel small molecule inhibitor with potential therapeutic applications in diseases characterized by aberrant cellular signaling. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical mouse models. The following sections detail the compound's mechanism of action, guidance on selecting appropriate mouse models, and standardized protocols for in vivo administration and evaluation.
Mechanism of Action
This compound is a potent and selective inhibitor of the XYZ signaling pathway, a critical regulator of cellular proliferation and inflammation. In pathological conditions, hyperactivation of this pathway can lead to disease progression. This compound acts by binding to the kinase domain of the XYZ protein, preventing its phosphorylation and subsequent downstream signaling. This targeted inhibition is designed to restore normal cellular function and mitigate disease phenotypes.
Signaling Pathway of this compound Inhibition
Application Notes and Protocols for MZE782, an SLC6A19 Inhibitor
Disclaimer: No publicly available information exists for a compound designated "ZX782." The following documentation is based on the available data for MZE782, a compound with a similar designation currently in clinical development. MZE782 is an investigational drug, and the information provided is for research purposes only.
Introduction
MZE782 is an orally administered, selective small molecule inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19) protein.[1][2] SLC6A19 is a sodium-dependent neutral amino acid transporter located in the apical membrane of epithelial cells in the small intestine and the proximal tubules of the kidneys.[3][4][5] This transporter is crucial for the absorption and reabsorption of neutral amino acids.[3][4][5] By inhibiting SLC6A19, MZE782 aims to reduce the systemic burden of specific amino acids, offering a potential therapeutic approach for conditions such as Phenylketonuria (PKU) and Chronic Kidney Disease (CKD).[1][6]
Mechanism of Action and Signaling Pathway
MZE782 competitively inhibits the SLC6A19 transporter, thereby blocking the uptake of neutral amino acids from the diet in the intestine and their reabsorption in the kidneys.[5] This leads to increased urinary excretion of these amino acids.[6] In the context of PKU, this mechanism is expected to lower plasma phenylalanine levels.[1][7] For CKD, the inhibition of SLC6A19 may reduce metabolic stress and slow disease progression.[1]
Dosage and Administration (Clinical Research)
The following dosage and administration guidelines are based on a Phase 1 clinical trial in healthy adult volunteers.
Dosage Forms and Strengths
MZE782 is administered as an oral formulation.[2] Specific strengths used in the Phase 1 trial have not been publicly disclosed.
Dosing Regimens from Phase 1 Trial
The Phase 1 trial evaluated both single ascending doses (SAD) and multiple ascending doses (MAD).
| Study Part | Dosage Range | Dosing Frequency | Duration |
| Single Ascending Dose (SAD) | 30 mg to 960 mg | Once | Single Dose |
| Multiple Ascending Dose (MAD) | 120 mg to 720 mg | Once Daily | 7 days |
| Multiple Ascending Dose (MAD) | 120 mg to 240 mg | Twice Daily | 7 days |
Table 1: Dosing Regimens from the MZE782 Phase 1 Clinical Trial in Healthy Volunteers.[8]
Summary of Phase 1 Clinical Trial Data
Pharmacokinetics
The pharmacokinetic profile of MZE782 supports a once or twice-daily dosing regimen.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~6 hours |
| Half-life (t1/2) | ~11 hours |
| Time to Steady State | By Day 3 |
Table 2: Pharmacokinetic Parameters of MZE782.[6][8]
Pharmacodynamics
MZE782 demonstrated dose-dependent target engagement through increased urinary excretion of neutral amino acids.
| Dose Regimen | Fold Increase in Urinary Phenylalanine Excretion (24h) | Fold Increase in Urinary Glutamine Excretion (24h) |
| 960 mg (Single Dose) | 39-fold | 55-fold |
| 240 mg (Twice Daily, Day 7) | 42-fold | 68-fold |
Table 3: Pharmacodynamic Effects of MZE782 on Urinary Amino Acid Excretion.[6]
A dose-dependent, reversible initial dip in the estimated glomerular filtration rate (eGFR) was also observed, which is a characteristic shared with other renoprotective therapies.[6][7]
Safety and Tolerability
MZE782 was well-tolerated in the Phase 1 trial.
-
No serious or severe adverse events were reported.
-
No treatment-related adverse events led to discontinuation.
-
In the SAD cohorts, mild and infrequent treatment-related adverse events included headache (4%) and diarrhea (2%).
-
No treatment-related adverse events were reported in the MAD cohorts.
Experimental Protocols
Phase 1 Clinical Trial Protocol: A Representative Workflow
The following is a generalized protocol for a first-in-human, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MZE782.[9][10][11]
Key Methodologies
-
Study Design: A randomized, double-blind, placebo-controlled design with single and multiple ascending dose cohorts.[9][10] Healthy adult volunteers are enrolled.[9][10]
-
Primary Endpoints: Evaluation of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[8]
-
Secondary and Exploratory Endpoints:
-
Pharmacokinetics (PK): Characterize the plasma concentration-time profile of MZE782 after single and multiple oral doses.[8]
-
Pharmacodynamics (PD): Measure target engagement by quantifying the urinary excretion of neutral amino acids, such as phenylalanine and glutamine.[8][9] Assess effects on renal function via eGFR.[6][8]
-
Food Effect: Assess the impact of low- and high-fat meals on the absorption and pharmacokinetics of MZE782.[8]
-
-
Sample Collection:
-
Blood: Serial blood samples are collected at predefined time points post-dose to determine plasma concentrations of MZE782.
-
Urine: 24-hour urine collections are performed to measure the excretion of neutral amino acids.
-
-
Bioanalytical Methods: Validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods are typically used for the quantification of the drug in plasma and amino acids in urine.
Future Directions
Based on the positive Phase 1 results, MZE782 is planned to advance into Phase 2 proof-of-concept trials for both PKU and CKD.[1][6] These studies will be crucial in determining the clinical efficacy and long-term safety of MZE782 in patient populations.
References
- 1. Maze Therapeutics to Present Additional Data Highlighting the Advancement of MZE829 and MZE782 Programs at ASN Kidney Week - BioSpace [biospace.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. genecards.org [genecards.org]
- 4. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Maze reports Phase I trial results for PKU and CKD treatment [clinicaltrialsarena.com]
- 9. Maze Therapeutics Begins Phase 1 Trial of MZE782 for Chronic Kidney Disease [synapse.patsnap.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Maze Therapeutics Initiates Phase 1 First-in-Human Trial Evaluating MZE782 as a Potential Treatment for Chronic Kidney Disease [businesswire.com]
Application Notes and Protocols for Measuring ZX782 Efficacy
Introduction
ZX782 is a novel, potent, and highly selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including the PI3K/AKT pathway, to control essential cellular processes.[1][2] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.[2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of this compound. Detailed protocols for key in vitro and in vivo experiments are provided to enable the quantification of this compound's biological effects.
Hypothetical Drug Profile: this compound
-
Target: Mammalian Target of Rapamycin (mTOR), specifically inhibiting both mTORC1 and mTORC2 kinase activity.
-
Mechanism of Action: ATP-competitive inhibitor.[6]
-
Therapeutic Area: Oncology.
Section 1: In Vitro Efficacy Assessment
In vitro assays are fundamental for determining the direct effects of this compound on cancer cells. These assays measure key indicators such as cell viability, proliferation, and target engagement.
Protocol: Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50). Assays like the MTT or CellTiter-Glo are commonly used to measure cellular metabolic activity as an indicator of cell viability.[7][8]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl)[10][11]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7][10]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 590 nm using a microplate reader.[10]
B. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[12][13][14] The "add-mix-measure" format involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates (compatible with luminometer)[13]
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.[13]
-
Compound Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate for 48-72 hours.
-
Assay Preparation: Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13][14]
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Reading: Record the luminescence using a plate-reading luminometer.
Protocol: Western Blot Analysis of mTOR Pathway Inhibition
Objective: To confirm that this compound inhibits its intended target by measuring the phosphorylation status of key downstream effectors of the mTOR pathway.[3] Western blotting is the most direct method to determine the activity of mTORC1 and mTORC2 by analyzing their substrates.[15][16]
Key Targets:
-
mTORC1 activity: Phosphorylation of p70 S6 Kinase (p70S6K) at Thr389 and 4E-BP1 at Thr37/46.[15][16]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]
-
Primary antibodies (Phospho-p70S6K, Total-p70S6K, Phospho-4E-BP1, Total-4E-BP1, Phospho-Akt, Total-Akt, GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3][17]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3][17]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[18]
Section 2: In Vivo Efficacy Assessment
In vivo studies using animal models are crucial for evaluating the therapeutic efficacy and pharmacodynamic effects of this compound in a complex biological system.
Protocol: Tumor Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts. This is a standard preclinical model to assess a compound's antitumor effect.[19]
Materials:
-
Immunodeficient mice (e.g., NSG or athymic nude mice)[19][20]
-
Human cancer cell line
-
Matrigel or Cultrex BME (optional, to improve tumor take)
-
This compound formulation for animal dosing (e.g., oral gavage, IP injection)
-
Vehicle control
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Cohort Randomization:
-
Monitor mice for tumor growth. Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[20]
-
-
Drug Administration:
-
Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily, once weekly) and route (e.g., oral gavage, IP).[20]
-
Monitor animal health and body weight throughout the study.
-
-
Efficacy Measurement:
-
Continue measuring tumor volume and body weight.
-
The primary endpoint is typically tumor growth inhibition (TGI). The experiment may be terminated when tumors in the control group reach a predetermined size limit.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study (or at specific time points), tumors can be excised.
-
A portion of the tumor can be flash-frozen for Western blot analysis (as described in Protocol 1.2) to confirm target inhibition in vivo.[21] Another portion can be fixed for immunohistochemistry (IHC) to analyze biomarkers like proliferation (Ki-67) or apoptosis (cleaved caspase-3).
-
Section 3: Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (nM) |
| A549 (Lung Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 8.9 |
| U87-MG (Glioblastoma) | 22.5 |
| PC-3 (Prostate Cancer) | 12.7 |
Caption: Half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after 72 hours of treatment, as determined by the CellTiter-Glo® assay.
Table 2: In Vivo Tumor Xenograft Efficacy
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | 1540 ± 180 | 0 | +2.5 |
| This compound | 10 mg/kg, daily (PO) | 616 ± 95 | 60 | -1.8 |
| This compound | 30 mg/kg, daily (PO) | 231 ± 55 | 85 | -4.5 |
Caption: Efficacy of this compound in an A549 lung cancer xenograft model after 21 days of treatment. TGI is calculated relative to the vehicle control group.
Section 4: Mandatory Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.
Caption: Workflow for the in vivo tumor xenograft efficacy study.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 21. ashpublications.org [ashpublications.org]
Application Notes and Protocols: ZX782
For Research Use Only. Not for use in diagnostic procedures.
Product Name: ZX782
Disclaimer: The following application notes and protocols are provided for a hypothetical compound designated as this compound, as no specific information for a compound with this identifier was publicly available at the time of this writing. The data and procedures presented are for illustrative purposes and should be adapted and validated for any specific molecule under investigation.
Introduction
This compound is a potent and selective small molecule inhibitor of the XYZ kinase, a critical component of the ABC signaling pathway implicated in inflammatory diseases and certain cancers. These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >99% |
| Solubility (at 25°C) | See Table 2 |
| Melting Point | 185-190°C |
Solution Preparation
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | 100 | 222 |
| Ethanol | 10 | 22.2 |
| PBS (pH 7.4) | <0.1 | <0.22 |
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is critical to maintain its integrity and activity.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid | -20°C | 24 months | Protect from light and moisture. |
| DMSO Stock | -20°C | 6 months | Avoid more than 3 freeze-thaw cycles. |
| DMSO Stock | -80°C | 12 months | Recommended for long-term storage. |
Stability Information: Stability studies have shown that this compound in DMSO is stable for at least 6 months at -20°C and 12 months at -80°C. Degradation is observed with repeated freeze-thaw cycles. It is recommended to store the solid compound in a desiccator.
Experimental Protocols
Protocol 5.1: In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against the XYZ kinase.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant XYZ kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (10 mM in DMSO)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the XYZ kinase and its substrate to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP using a commercial kit (e.g., Kinase-Glo®).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Table 4: Example IC₅₀ Values for this compound
| Target | IC₅₀ (nM) |
| XYZ Kinase | 15 |
| Related Kinase A | >10,000 |
| Related Kinase B | 1,500 |
Protocol 5.2: Cell-Based Assay for Pathway Inhibition
This protocol describes how to assess the effect of this compound on the ABC signaling pathway in a cellular context.
Workflow for Cell-Based Pathway Inhibition Assay:
Caption: General workflow for a cell-based pathway inhibition assay.
Materials:
-
A relevant cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
A stimulant to activate the ABC pathway (e.g., a cytokine or growth factor)
-
Lysis buffer
-
Antibodies for Western blotting or an ELISA kit for a downstream marker
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for the ABC pathway for the recommended time (e.g., 30 minutes).
-
Wash the cells with cold PBS and then lyse them.
-
Analyze the cell lysates for a downstream marker of the ABC pathway (e.g., phosphorylation of a target protein by Western blot, or secretion of a cytokine by ELISA).
-
Quantify the results and determine the EC₅₀ of this compound for pathway inhibition.
Signaling Pathway
This compound is a selective inhibitor of the XYZ kinase, which plays a pivotal role in the ABC signaling cascade.
ABC Signaling Pathway and the Role of this compound:
Caption: Simplified diagram of the ABC signaling pathway and the inhibitory action of this compound.
Safety and Handling
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For more detailed safety information, please refer to the Safety Data Sheet (SDS).
Application Notes and Protocols for ZX782 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX782 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications in inflammatory diseases and oncology. Preliminary studies suggest that this compound modulates cellular signaling pathways critical for cell survival and inflammatory responses. This document provides a detailed protocol for utilizing Western blot analysis to investigate the mechanism of action of this compound, specifically its impact on the NF-κB signaling pathway. The following protocols and data presentation guidelines are intended to assist researchers in obtaining reproducible and reliable results.
Hypothetical Mechanism of Action of this compound
This compound is hypothesized to be a potent and selective inhibitor of IκB kinase (IKK), a key enzyme complex in the canonical NF-κB signaling pathway. By inhibiting IKK, this compound is expected to prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and cell survival genes.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data obtained from Western blot experiments investigating the effects of this compound.
Table 1: Effect of this compound on Phospho-IκBα and Total IκBα Levels
| Treatment Group | This compound Concentration (µM) | Phospho-IκBα (Ser32/36) (Normalized Intensity) | Total IκBα (Normalized Intensity) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 0.1 | 0.65 ± 0.08 | 1.52 ± 0.15 |
| This compound | 1 | 0.21 ± 0.05 | 2.15 ± 0.20 |
| This compound | 10 | 0.05 ± 0.02 | 2.89 ± 0.25 |
Table 2: Effect of this compound on Nuclear Translocation of NF-κB p65
| Treatment Group | This compound Concentration (µM) | Cytoplasmic p65 (Normalized Intensity) | Nuclear p65 (Normalized Intensity) |
| Vehicle Control | 0 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| This compound | 0.1 | 1.45 ± 0.18 | 0.58 ± 0.07 |
| This compound | 1 | 1.98 ± 0.21 | 0.25 ± 0.04 |
| This compound | 10 | 2.55 ± 0.28 | 0.08 ± 0.02 |
Experimental Protocol: Western Blot Analysis of this compound Activity
This protocol outlines the steps for analyzing the effects of this compound on the NF-κB signaling pathway in a cell-based assay.[1][2]
1. Cell Culture and Treatment
-
Seed appropriate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 20 ng/mL TNF-α) for 15-30 minutes to activate the NF-κB pathway.
2. Sample Preparation (Cell Lysis)
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE (Gel Electrophoresis)
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[2]
4. Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.[2]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1 hour for wet transfer).
5. Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, or a loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
Application Notes: High-Throughput Screening for Modulators of the NF-κB Signaling Pathway Using ZX782
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer. As such, the development of small molecule modulators of this pathway is of significant therapeutic interest.
ZX782 is a potent and selective inhibitor of the NF-κB signaling cascade. These application notes provide a detailed protocol for utilizing this compound as a control compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of NF-κB activation. The described assay is a cell-based reporter assay amenable to automated HTS platforms.
Principle of the Assay
This HTS assay utilizes a stable cell line expressing a luciferase reporter gene under the transcriptional control of an NF-κB response element. In the resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation with an appropriate agonist (e.g., Tumor Necrosis Factor-alpha, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of the luciferase reporter gene. Inhibitors of the NF-κB pathway, such as this compound, will prevent this cascade, resulting in a decrease in luciferase expression and a corresponding reduction in the luminescent signal.
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)
-
Assay Plate: 384-well, white, solid-bottom microplates
-
Agonist: Recombinant Human TNF-α
-
Control Inhibitor: this compound
-
Detection Reagent: Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
HTS Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities
Experimental Protocols
Cell Culture and Seeding
-
Culture the HEK293T-NF-κB-luciferase cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the exponential growth phase.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid dispenser, seed 40 µL of the cell suspension (4,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate at 37°C for 24 hours to allow for cell attachment.
Compound Addition
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to generate a concentration-response curve (e.g., 10-point, 3-fold serial dilution).
-
Using an acoustic liquid handler, transfer 40 nL of the serially diluted this compound, test compounds, or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Incubate the plate at 37°C for 1 hour.
Agonist Stimulation
-
Prepare a stock solution of TNF-α in sterile PBS containing 0.1% BSA.
-
Dilute the TNF-α stock solution in culture medium to a final concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined empirically during assay development.
-
Add 10 µL of the diluted TNF-α solution to all wells except for the negative control wells (which receive 10 µL of culture medium).
-
Incubate the plate at 37°C for 6 hours.
Luminescence Detection
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 5 minutes to allow for signal stabilization.
-
Measure the luminescence intensity using a plate reader.
Data Analysis and Interpretation
The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the positive and negative controls.
-
Negative Control (0% Inhibition): Cells treated with DMSO and stimulated with TNF-α.
-
Positive Control (100% Inhibition): Cells treated with a high concentration of this compound and stimulated with TNF-α.
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the response is reduced by half.[3] The IC50 value for each compound is determined by fitting the concentration-response data to a four-parameter logistic model.[4]
Quantitative Data Summary
The following table summarizes the expected performance of the HTS assay using this compound as a reference compound.
| Parameter | Value | Description |
| This compound IC50 | 50 nM | The concentration of this compound that inhibits 50% of the TNF-α-induced luciferase activity. |
| Z'-factor | > 0.5 | A statistical measure of the quality of the HTS assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the stimulated control wells to the unstimulated control wells. |
| Assay Window | > 5-fold | The fold difference between the mean of the positive and negative controls. |
Visualizations
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound HTS assay.
Caption: Logical progression of a typical HTS campaign.
References
- 1. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the NF-κB Signaling Pathway Inhibitor BAY11-7082 in the Replication of ASFV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ZX782 Experimental Variability
Disclaimer: "ZX782" is a hypothetical designation for a novel experimental kinase inhibitor. The information provided below is based on established principles for troubleshooting small molecule inhibitors in a research setting and is intended as a representative guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, ATP-competitive small molecule inhibitor of the fictional serine/threonine kinase, JK1. By blocking the ATP-binding pocket of JK1, this compound prevents the phosphorylation of its downstream target, Substrate-A. This inhibition disrupts the JK1 signaling pathway, which is implicated in promoting cell proliferation and survival, ultimately leading to the induction of apoptosis in sensitive cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, stock solutions are typically prepared in DMSO at a concentration of 10 mM. It is recommended to store the solid compound at -20°C. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).[1]
Q3: I am observing high variability in my cell-based assay results. What are the common causes?
A3: Variability in cell-based assays can stem from several factors. Common sources include inconsistent cell health or passage number, variations in cell seeding density, inhibitor precipitation in the culture media, and inconsistent incubation times or inhibitor concentrations.[1] Please refer to the detailed troubleshooting guides below for specific issues.
Q4: My negative control (vehicle only) shows a high background signal or toxicity. What could be the cause?
A4: A high background in the vehicle control is often related to the final concentration of the solvent, typically DMSO. It is recommended to keep the final DMSO concentration at or below 0.1% (v/v), as higher concentrations can be cytotoxic to many cell lines.[2][3] Always include a vehicle-only control with the same final DMSO concentration as your experimental conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and how can I improve consistency?
Answer: Fluctuations in IC50 values are a common challenge. The following factors are primary contributors and should be systematically addressed.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Health & Density | Cells that are unhealthy, too confluent, or from a high passage number can respond differently to treatment.[4][5] Seeding density directly impacts the drug-to-cell ratio. | Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.[1] Optimize and standardize the cell seeding density for your specific cell line and assay duration.[4] |
| Inhibitor Precipitation | This compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted into aqueous culture media, reducing its effective concentration.[2][6] | Always add the inhibitor to pre-warmed (37°C) media and mix gently but thoroughly.[2][6] Consider a serial dilution approach where the DMSO stock is first diluted in a small volume of media before adding to the final culture volume.[6] Visually inspect for precipitates under a microscope. |
| Assay Incubation Time | The duration of inhibitor exposure can significantly impact cell viability. Inconsistent timing will lead to variable results.[7] | Use a precise timer and ensure that incubation times are kept consistent across all plates and all experiments.[8] |
| Reagent Variability | Variations in media, serum, or assay reagents (e.g., MTT, CellTiter-Glo) between batches can affect cell growth and assay readout. | Use the same lot of media, serum, and key reagents for a set of related experiments. Always include positive and negative controls on every plate to monitor assay performance.[4] |
Issue 2: Low or No Signal for Phospho-Substrate-A in Western Blots
Question: After treating cells with this compound, I am trying to verify its mechanism by Western blotting for the phosphorylated form of its target, Substrate-A (p-Substrate-A). However, I see a very weak or no signal even in my untreated control. What's wrong?
Answer: Detecting phosphorylated proteins can be challenging due to their low abundance and the rapid action of phosphatases.[9][10] Optimizing the protocol is key.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Dephosphorylation During Sample Prep | Phosphatases released during cell lysis can rapidly dephosphorylate your target protein, even on ice.[10] | Crucial: Add a phosphatase inhibitor cocktail to your lysis buffer immediately before use.[10][11] Keep samples on ice or at 4°C at all times.[11] |
| Low Abundance of p-Substrate-A | The phosphorylated fraction of a protein can be very small compared to the total protein level.[9] | Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg).[1] If the signal is still weak, consider enriching for your target protein using immunoprecipitation (IP) before running the Western blot.[11] |
| Suboptimal Antibody/Blocking Conditions | The choice of blocking buffer and antibody concentrations are critical for phospho-proteins. | Do not use milk as a blocking agent. Milk contains casein, a phosphoprotein that causes high background.[1][10] Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions. Titrate your primary antibody to find the optimal concentration. |
| Inappropriate Buffers | Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[9][11] | Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps and antibody dilutions to avoid interference from phosphate ions.[9] |
Visualizations
Signaling Pathway and Experimental Logic
Caption: Mechanism of action for the hypothetical kinase inhibitor this compound.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate overnight (or until cells have adhered and resumed growth).
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound in complete medium from your DMSO stock. Prepare these dilutions at 2x the final desired concentration.
-
Include a "vehicle-only" control (containing the highest equivalent concentration of DMSO) and a "cells-only" control (no treatment).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 10 minutes on an orbital shaker.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control.
-
Plot the normalized viability versus the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for p-Substrate-A
This protocol is for verifying the inhibition of JK1 by assessing the phosphorylation status of Substrate-A.
-
Cell Lysis and Protein Extraction:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 2-4 hours).
-
After treatment, wash the cells once with ice-cold PBS.[1]
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Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
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Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody for p-Substrate-A (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply a sensitive chemiluminescent substrate (ECL) to the membrane.[11]
-
Image the blot using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe for total Substrate-A or a housekeeping protein like GAPDH.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. biocompare.com [biocompare.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: Troubleshooting Solubility Issues with Novel Small Molecule Inhibitors (e.g., ZX-Compound)
Disclaimer: Information regarding a specific compound designated "ZX782" is not publicly available. This technical support center provides guidance on common solubility issues encountered with novel, poorly soluble small molecule inhibitors, referred to here as "ZX-Compound." The protocols and data presented are illustrative and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of ZX-Compound in DMSO appears hazy or has visible precipitate. What should I do?
A1: This may indicate that the compound has limited solubility even in DMSO at the desired concentration, or that the DMSO has absorbed water, which can reduce the solubility of hydrophobic compounds.
-
Recommendation:
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle or a properly stored container of anhydrous, high-purity DMSO.
-
Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes.[1]
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Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.[1]
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Lower Concentration: If precipitation persists, consider preparing the stock solution at a lower concentration.
-
Q2: ZX-Compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble.
-
Troubleshooting Steps:
-
Add DMSO stock to aqueous buffer, not the reverse: It is critical to add the small volume of your DMSO stock solution to the larger volume of pre-warmed aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersion.[1]
-
Use an intermediate dilution: Prepare an intermediate dilution of your stock in DMSO before the final dilution into the aqueous buffer.[1]
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% in your assay, as higher concentrations can be toxic to cells and may still cause precipitation.[1]
-
Consider alternative formulation strategies: If precipitation remains an issue, you may need to explore the use of co-solvents or other formulation aids (see Q3).
-
Q3: Are there alternative solvents or formulations to improve the aqueous solubility of ZX-Compound?
A3: Yes, if DMSO is not providing adequate solubility for your experiments, several alternatives can be explored. The choice of solvent will depend on the specific chemical properties of your compound and the requirements of your assay.
-
Alternative Solvents & Formulations:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents for in vitro studies include ethanol, PEG400, and propylene glycol.[2]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility. Acidic compounds are generally more soluble at higher pH, and basic compounds are more soluble at lower pH.[1]
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Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.
-
Troubleshooting Guide: ZX-Compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems.
Table 1: Solubility of a Hypothetical ZX-Compound in Various Solvents
| Solvent | Concentration (mM) | Temperature (°C) | Observations |
| DMSO | 50 | 25 | Clear solution |
| DMSO | 100 | 25 | Hazy, some precipitate |
| Ethanol | 20 | 25 | Clear solution |
| PBS (pH 7.4) | <0.01 | 25 | Insoluble, precipitate forms |
| 10% PEG400 in PBS | 0.1 | 25 | Clear solution |
| 0.1% Tween® 80 in PBS | 0.05 | 25 | Fine suspension |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of ZX-Compound in DMSO
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Weigh the Compound: Accurately weigh a precise amount of ZX-Compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
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Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
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Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Serial Dilution of ZX-Compound for In Vitro Assays
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Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
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Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]
Visualizations
References
How to improve ZX782 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and solubility issues encountered with the hypothetical small molecule inhibitor, ZX782, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or shows precipitation. What should I do?
A1: Cloudiness or precipitation can indicate several issues. Follow these troubleshooting steps:
-
Verify Solubility Limit: Confirm that you have not exceeded the solubility limit of this compound in your chosen solvent or buffer.
-
Check Temperature: A decrease in temperature can lower the solubility of the compound, leading to precipitation. Try gently warming the solution to see if the precipitate redissolves. Ensure the storage and experimental temperatures are appropriate for maintaining solubility.
-
Assess pH: If using a buffered solution, changes in pH can affect the ionization state and solubility of this compound. Measure the pH of your solution and adjust if necessary.
-
Consider Degradation: Precipitation could also be due to the formation of insoluble degradation products.
Q2: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in activity is often linked to the chemical stability of this compound in your experimental medium. Consider the following potential causes:
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Hydrolysis: this compound may be susceptible to hydrolysis, especially at non-neutral pH.
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Oxidation: The presence of dissolved oxygen or oxidizing agents in your buffer can lead to oxidative degradation.[1]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[1] Protect your solutions from light by using amber vials or covering them with foil.
-
Adsorption to Surfaces: this compound may adsorb to the surface of plasticware or glassware, reducing its effective concentration. Consider using low-adhesion microplates or glassware.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to the stability and handling of the compound.[1] Consider the following:
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Solution Age and Storage: Prepare fresh solutions of this compound for your experiments whenever possible. If you must store solutions, keep them protected from light and at a low temperature (e.g., 2-8 °C or -20 °C) to minimize degradation.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents. Impurities in the solvent, such as water or peroxides, can react with and degrade this compound.
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Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can promote degradation.[1] Aliquot stock solutions into smaller, single-use volumes.[1]
-
Interaction with Other Components: Other components in your experimental setup (e.g., buffers, salts, other reagents) could be interacting with this compound.[1] Run control experiments to isolate the effect of each component.[1]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in aqueous buffers.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer System | pH | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 15.2 |
| Citrate Buffer | 5.0 | 45.8 |
| Tris Buffer | 8.5 | 5.1 |
Table 2: Stability of this compound Under Forced Degradation Conditions
| Condition | Incubation Time (h) | This compound Remaining (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl | 24 | 65.4 | 28.1 |
| 0.1 M NaOH | 24 | 32.1 | 55.7 |
| 3% H₂O₂ | 24 | 88.9 | 9.5 |
| UV Light (254 nm) | 24 | 75.3 | 18.2 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the kinetic solubility of this compound in an aqueous buffer.
Caption: Experimental workflow for a kinetic solubility assay.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
In a 96-well plate, create a serial dilution of the this compound stock solution in DMSO.
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Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL) to achieve a final DMSO concentration of 1%.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Expose aliquots of the this compound solution to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Expose to UV light (254 nm) at room temperature for 24 hours.
-
-
At the end of the incubation period, quench the reactions (e.g., neutralize the acidic and basic solutions).
-
Analyze all samples, including an unstressed control, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Signaling Pathway Context
This compound is a hypothetical inhibitor of the hypothetical kinase "Kinase-A" in the "Growth Factor Signaling Pathway". Understanding the stability of this compound is critical for obtaining reliable data on its inhibitory effects on this pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Refining ZX782 Treatment Duration: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the novel compound ZX782, optimizing treatment duration is a critical step for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the refinement of this compound exposure times in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration in a new experiment?
There is no single optimal treatment duration for this compound, as it is highly dependent on the cell type, the concentration of this compound used, and the biological question being investigated. A review of the literature for compounds with similar mechanisms of action or for the specific cell line being used can provide a good starting range.[1][2] However, it is crucial to perform a time-course experiment to empirically determine the ideal treatment window for your specific experimental conditions.[3]
Q2: How do I design a time-course experiment to determine the optimal this compound treatment duration?
A well-designed time-course experiment should include a range of time points that capture the dynamic response of the cells to this compound. For example, you might test short-term exposure (e.g., 4, 8, 12 hours) and long-term exposure (e.g., 24, 48, 72 hours).[2][3][4] The selection of time points should be strategic to avoid missing key biological events and to minimize resource-intensive overnight work.[1]
Q3: Should the media with this compound be replaced during a long-term experiment?
For most standard cytotoxicity and proliferation assays, the common practice is to add the media containing this compound only once at the beginning of the experiment.[4] Replenishing the drug may disturb the cell environment and the ongoing drug-cell interactions.[4] However, for very long-term cultures (e.g., 7-10 days), media replenishment might be necessary to avoid issues with evaporation and nutrient depletion.[5][6] If media changes are required, it's important to consider the stability of this compound in solution.[1]
Q4: What are some common pitfalls to avoid when determining this compound treatment duration?
A common issue is "edge effects" in multi-well plates, where wells on the periphery of the plate experience more evaporation, leading to altered drug concentrations.[7] To mitigate this, it is recommended to fill the outer wells with a sterile liquid like PBS or media without cells.[2] Another potential problem is using cells that are not in the logarithmic growth phase, which can affect their response to treatment.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects.[2][7] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Fill outer wells with PBS to minimize evaporation.[2] |
| No observable effect of this compound at any time point | Treatment duration is too short for the biological effect to manifest. The concentration of this compound is too low. The drug may have degraded in the media. | Extend the treatment duration in your time-course experiment.[6] Perform a dose-response experiment with a wider range of this compound concentrations.[1] Check the stability of this compound under your experimental conditions.[1][8] |
| Cell death observed in control (vehicle-treated) wells at later time points | Over-confluence of cells leading to nutrient depletion and cell death. Instability of the vehicle (e.g., DMSO) at the concentration used. | Optimize the initial cell seeding density to ensure cells do not become over-confluent by the final time point.[7] Test different concentrations of the vehicle to ensure it is not toxic to the cells over the course of the experiment. |
| Unexpected increase in cell proliferation at low this compound concentrations or short durations | This could be a hormetic response or an experimental artifact. | Carefully repeat the experiment with narrowly spaced concentrations and time points around the observation.[9] Ensure accurate dilutions and calculations. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Determining Optimal this compound Treatment Duration in a Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density that allows for logarithmic growth throughout the planned experiment duration.[7] Incubate for 24 hours to allow for cell adherence.
-
Drug Preparation: Prepare a stock solution of this compound and the vehicle control (e.g., DMSO). Make serial dilutions of this compound in culture media to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).[4]
-
Assay: At each time point, perform a cytotoxicity assay (e.g., MTT, LDH release) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for each time point to determine the duration at which the desired effect is observed.[4]
Protocol 2: Optimizing Seeding Density for Long-Term this compound Treatment
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 500, 1000, 2000, 5000 cells/well).
-
Incubation: Incubate the plate under normal growth conditions.
-
Cell Number Measurement: At various time points (e.g., 24, 48, 72, 96, 120 hours), measure the cell number in a set of wells for each initial seeding density using a suitable assay (e.g., CyQUANT).
-
Data Analysis: Plot the cell number against time for each seeding density to determine the density that maintains logarithmic growth for the desired long-term treatment duration without reaching confluency.[7]
Visualizations
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: Hypothetical this compound signaling pathway.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. revvity.com [revvity.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Addressing off-target effects of ZX782
This guide provides troubleshooting and technical information for researchers using ZX782, a novel pyrido[2,3-d]pyrimidine-based inhibitor of the BCR-ABL tyrosine kinase. While highly potent against its primary target, this compound, like many kinase inhibitors, can exhibit off-target effects that may influence experimental outcomes.[1][2][3] This resource is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that targets the kinase domain of the BCR-ABL fusion protein. This protein is the primary driver of chronic myeloid leukemia (CML).[4] By blocking the ATP-binding site, this compound inhibits the autophosphorylation and activation of BCR-ABL, thereby blocking downstream signaling pathways responsible for cell proliferation and survival, such as the JAK-STAT and MAPK pathways.[5]
Q2: I'm observing significant cytotoxicity in my cell line at concentrations well below the IC50 for BCR-ABL. What could be the cause?
A2: This is a common issue that may suggest potent off-target effects.[6] While this compound is designed for BCR-ABL, it can inhibit other kinases with structural similarities in their ATP-binding pockets.[2] Potent inhibition of kinases essential for normal cell survival, such as SRC family kinases or c-KIT, could lead to toxicity.[7][8] We recommend performing a cell viability assay with a panel of cell lines that do not express BCR-ABL to distinguish between on-target and off-target toxicity.
Q3: My experimental results with this compound are inconsistent across different cell lines. Why is this happening?
A3: Apparent target specificities of chemical inhibitors can be dependent on the cellular context.[2] Different cell lines have varying expression levels of on-target and off-target kinases. A cell line might be particularly sensitive to this compound if it relies heavily on a signaling pathway that is inadvertently inhibited by an off-target interaction. Conversely, some cells may have robust compensatory signaling pathways that are activated upon inhibition of the primary target, masking the inhibitor's effect.[6]
Q4: I've confirmed that this compound is inhibiting BCR-ABL phosphorylation, but I'm also seeing unexpected activation of a parallel signaling pathway. Is this an off-target effect?
A4: This phenomenon is known as paradoxical pathway activation and can be a consequence of off-target effects or complex cellular feedback loops.[1] For instance, inhibiting one kinase might disrupt a negative feedback loop that normally keeps another pathway in check. It has also been proposed that downstream perturbations from a kinase inhibitor can propagate "upstream" via retroactivity, potentially activating a parallel cascade that shares an upstream activator.[9][10] We recommend using phosphoproteomics or Western blotting to map the changes in global phosphorylation patterns to identify the affected pathways.
Q5: How can I experimentally distinguish between on-target and off-target effects of this compound?
A5: A multi-pronged approach is best.
-
Rescue Experiments: The gold standard is a "rescue" experiment. If the observed phenotype is due to an on-target effect, expressing a drug-resistant mutant of BCR-ABL should reverse the effect of this compound. If the phenotype persists, it is likely caused by an off-target interaction.
-
Use Structurally Different Inhibitors: Test another BCR-ABL inhibitor with a different chemical scaffold (e.g., Imatinib).[6] If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Kinome Profiling: Perform an in vitro kinase panel screen to identify other kinases that this compound inhibits.[11][12] This provides a direct map of potential off-targets.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells and help identify off-target binding.[13][14]
Quantitative Data Summary
The following tables provide representative data for this compound. These values should be used as a reference, and users should determine these parameters in their specific experimental systems.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) | Target Type | Notes |
| BCR-ABL (p210) | 5 | Primary Target | High potency against the target kinase. |
| SRC | 85 | Off-Target | Significant inhibition; may contribute to both efficacy and toxicity. |
| LYN | 110 | Off-Target | Another SRC family kinase; often co-inhibited with SRC. |
| c-KIT | 450 | Off-Target | Known off-target of other BCR-ABL inhibitors like Imatinib.[7] |
| PDGFRβ | 980 | Off-Target | Inhibition may be associated with side effects like edema.[8] |
| JNK1 | >10,000 | Non-Target | High IC50 indicates low probability of direct inhibition. |
| p38α | >10,000 | Non-Target | High IC50 indicates low probability of direct inhibition. |
Table 2: Cell Viability (MTT Assay) in Different Cell Lines after 72h Treatment
| Cell Line | BCR-ABL Status | GI50 (nM) | Notes |
| K562 | Positive | 25 | High sensitivity, likely due to on-target BCR-ABL inhibition. |
| Ba/F3 | Negative | 2,500 | Low sensitivity in the absence of the primary target. |
| MV-4-11 | Negative | 150 | Moderate sensitivity, suggesting a key survival pathway in this cell line is affected by an off-target. |
Signaling Pathway and Workflow Diagrams
Caption: On-target and potential off-target signaling pathways affected by this compound.
Caption: Experimental workflow for investigating unexpected results with this compound.
Caption: Troubleshooting logic for determining the source of cytotoxicity.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Kinase Phosphorylation
This protocol is designed to assess the phosphorylation status of BCR-ABL downstream targets (e.g., CRKL) and potential off-target pathway proteins (e.g., SRC, STAT3).
Materials:
-
Cell lines (e.g., K562)
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-CRKL, anti-CRKL, anti-phospho-SRC, anti-SRC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 5, 25, 100 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the medium, wash cells once with cold PBS, and add 100-200 µL of cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal. A decrease in p-CRKL indicates on-target activity, while changes in p-SRC would suggest off-target effects.[6]
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cell lines of interest
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor to the appropriate wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Signal Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: ZX782 Experimental Controls and Best Practices
Welcome to the technical support center for ZX782, a potent and selective inhibitor of the Aurora B kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to offer solutions for common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Aurora B kinase, a key regulator of cell division. By inhibiting Aurora B, this compound disrupts the proper attachment of microtubules to kinetochores, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.
Q2: How should I prepare and store this compound stock solutions?
For optimal results, prepare high-concentration stock solutions (e.g., 10 mM) of this compound in anhydrous DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, store these stock solutions in small aliquots at -20°C or -80°C.[1]
Q3: What is the recommended starting concentration for cell-based assays?
The optimal concentration of this compound is cell-line dependent. A good starting point for a dose-response experiment is a range of concentrations from 10 nM to 1 µM.[2] It is advisable to consult the literature for specific cell lines or to perform a dose-response experiment to determine the IC50 for your particular model system.[1]
Q4: Is this compound cell-permeable?
Yes, this compound is designed to be cell-permeable, allowing it to reach its intracellular target.[2] However, if you are not observing the expected biological effects, poor cell permeability in your specific cell line could be a contributing factor.[1]
Q5: What are the expected phenotypic effects of this compound treatment?
Treatment with this compound in proliferating cells is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, an increase in polyploidy, and ultimately, induction of apoptosis.
Q6: What are appropriate positive and negative controls when using this compound?
-
Positive Control: A known inhibitor of Aurora B kinase can be used to validate your experimental setup.[3]
-
Negative Control: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is essential to account for any solvent-related effects. An inactive structural analog of this compound, if available, would also serve as an excellent negative control.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak biological effect observed | 1. Inhibitor Instability: this compound may be degrading in the cell culture media over the duration of your experiment.[1] 2. Incorrect Concentration: The concentration used may be too low to effectively inhibit Aurora B kinase in your specific cell line.[1] 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.[1] | 1. Perform a stability study of this compound in your specific media and under your experimental conditions. For longer experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[1] 2. Conduct a dose-response experiment to determine the optimal concentration (IC50) for your cell line and experimental endpoint.[1] 3. Review the physicochemical properties of this compound and your cell line. If poor permeability is suspected, consider alternative delivery methods. |
| High cellular toxicity at effective concentrations | 1. Off-target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1] | 1. Use the lowest effective concentration of the inhibitor. If off-target effects are suspected, consider using a more selective inhibitor if one is available.[1] 2. Ensure the final concentration of the solvent in your cell culture media is well-tolerated by your cells (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can affect the cellular response to this compound. 2. Reagent Inconsistency: Variations in the quality or preparation of reagents can lead to inconsistent results.[4] | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 2. Ensure all reagents are of high quality and are prepared consistently for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Aurora B | 5 |
| Aurora A | 250 |
| Aurora C | 150 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
Table 2: Recommended Starting Concentrations for Common Cancer Cell Lines
| Cell Line | Recommended Starting Concentration Range (nM) |
| HeLa | 10 - 100 |
| MCF-7 | 50 - 250 |
| A549 | 25 - 150 |
| HCT116 | 10 - 75 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Aurora B Inhibition
This protocol details the steps to assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its downstream target, Histone H3 at Serine 10.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of Aurora B kinase.
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Troubleshooting logic for a lack of this compound effect.
References
Technical Support Center: Overcoming Resistance to ZX782 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to the novel kinase inhibitor ZX782 in cell lines. The information provided is based on established mechanisms of resistance to targeted therapies and offers practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective kinase inhibitor targeting the hypothetical "ZK1" kinase. In sensitive cancer cell lines, this compound blocks the phosphorylation of ZK1's downstream targets, thereby inhibiting pro-proliferative and anti-apoptotic signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition leads to decreased cell proliferation and increased apoptosis.
Q2: My this compound-sensitive cell line is showing signs of resistance. How can I confirm this?
A2: The first step is to quantify the level of resistance by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[1][2] A significant increase in the IC50 value in your treated cell line compared to the parental, sensitive cell line confirms the development of acquired resistance.[1][2]
Q3: What are the common molecular mechanisms of acquired resistance to kinase inhibitors like this compound?
A3: Acquired resistance to targeted therapies like this compound can arise through several mechanisms:
-
Secondary Mutations in the Target Kinase: A common mechanism is the development of secondary mutations in the drug's target, in this case, the ZK1 kinase. These mutations can alter the drug binding site, reducing the affinity of this compound.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the ZK1 pathway.[1][3][4] Common bypass pathways include the activation of other receptor tyrosine kinases like MET or AXL.[1][3] The transforming growth factor-beta (TGF-β) signaling pathway has also been implicated in resistance to some kinase inhibitors.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][7]
-
Epithelial-to-Mesenchymal Transition (EMT): Some cells may undergo a phenotypic switch to a more mesenchymal state, which is associated with drug resistance.[1]
Troubleshooting Guide
Issue 1: Increased IC50 of this compound in my cell line.
This is a primary indicator of acquired resistance. The following steps will guide you in investigating the underlying cause and finding potential solutions.
Step 1: Quantify the Resistance
-
Protocol: Perform a cell viability assay (e.g., MTT or WST-1 assay) to compare the IC50 of this compound in your resistant cell line versus the parental sensitive line.[2][8][9]
-
Data Presentation:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Your Cell Line | [Insert Parental IC50] | [Insert Resistant IC50] | [Calculate Fold Change] |
| Example: HCC827 | 15 | 1500 | 100 |
Step 2: Investigate the Mechanism of Resistance
Based on the common mechanisms of resistance, here are some key experiments you can perform:
-
A. Check for Target Kinase Mutations:
-
Protocol: Sequence the ZK1 kinase domain in your resistant cell line to identify potential secondary mutations.
-
-
B. Investigate Bypass Pathway Activation:
-
Protocol: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-MET, p-AKT, p-ERK).[1] An increase in the phosphorylation of these proteins in the resistant line, especially in the presence of this compound, suggests bypass pathway activation.[10]
-
-
C. Assess Drug Efflux Pump Overexpression:
-
Protocol:
-
Western Blotting: Analyze the protein levels of common ABC transporters like ABCG2 and P-glycoprotein (MDR1).[5][7]
-
Doxorubicin Efflux Assay: Use a fluorometric assay to measure the efflux of a known ABC transporter substrate, like doxorubicin, in the presence and absence of an inhibitor like novobiocin (for ABCG2).[8]
-
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can employ the following strategies:
| Resistance Mechanism | Proposed Strategy | Example Combination |
| Bypass Pathway Activation (e.g., MET) | Combine this compound with an inhibitor targeting the activated bypass pathway.[1][11] | This compound + Crizotinib (MET inhibitor) |
| Increased Drug Efflux (e.g., ABCG2) | Combine this compound with an inhibitor of the specific ABC transporter.[5][7] | This compound + Ko143 (ABCG2 inhibitor) |
| Target Kinase Secondary Mutation | If a secondary mutation is identified, a next-generation inhibitor that is effective against the mutated kinase may be required. | Development of a novel ZK1 inhibitor |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Culture the parental sensitive cell line in media containing this compound at its IC50 concentration.[8]
-
Continuously expose the cells to escalating doses of this compound over several months.[2][8]
-
Increase the drug concentration (e.g., by 1.5-2.0 fold) only when the cells resume a normal growth rate.[2]
-
Once cells are proliferating in a significantly higher concentration of this compound (e.g., 20-30 times the parental IC50), the resistant cell line is established.[8]
-
Maintain the resistant cell line in media containing the high concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cell Viability (IC50 Determination) Assay
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to attach for 24 hours.[8]
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add a cell proliferation reagent (e.g., WST-1 or MTT) to each well and incubate for 1-4 hours.[2]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration and fitting the data to a nonlinear regression curve.[2]
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Culture sensitive and resistant cells with and without this compound treatment for the desired time.
-
Lyse the cells and determine the protein concentration of each lysate.[1]
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., ZK1, AKT, ERK, MET) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
Visualizations
Caption: Mechanism of action of the hypothetical ZK1 kinase inhibitor this compound.
Caption: Common mechanisms of acquired resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disrupting cellular memory to overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial drug screening identifies compensatory pathway interactions and adaptive resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of ZX782
Welcome to the technical support center for ZX782. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility and low oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is an investigational small molecule inhibitor of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular regulation.[1] By interfering with UPS-associated signaling, this compound has shown potential broad-spectrum activity in preclinical models. Its primary therapeutic action is believed to stem from the modulation of signaling cascades like the NF-κB pathway, which is crucial in cellular processes including growth, multiplication, and apoptosis.[1]
Q2: What are the main challenges in the oral delivery of this compound?
A: this compound is a lipophilic compound with low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[2][3] The primary challenge for its oral delivery is its poor dissolution in the gastrointestinal tract, which leads to low and variable absorption and, consequently, suboptimal bioavailability.[2][4]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.[4] These include:
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Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing can enhance the dissolution rate.[5][6]
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its solubility and dissolution.[4][7]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal fluids, enhancing drug solubilization.[4][6]
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[4][8]
Q4: How does the amorphous form of this compound compare to the crystalline form in terms of bioavailability?
A: The amorphous form of a drug generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterpart.[9] While this can lead to improved oral absorption, the amorphous form is often less physically and chemically stable.[9] The crystalline form is more stable but typically requires dissolution-enhancing formulations to achieve adequate bioavailability.[6][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound from a solid dispersion. | 1. Incomplete amorphization of this compound in the polymer matrix. 2. Recrystallization of this compound during storage. 3. Inappropriate polymer selection. | 1. Optimize the manufacturing process (e.g., spray drying, hot-melt extrusion) to ensure complete amorphization. 2. Store the solid dispersion under controlled temperature and humidity conditions. 3. Screen different hydrophilic polymers to find a suitable carrier that provides optimal drug-polymer interactions. |
| High variability in in vivo pharmacokinetic data. | 1. Food effects influencing drug absorption. 2. Inconsistent emulsification of a lipid-based formulation. 3. Pre-systemic metabolism (first-pass effect). | 1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 2. Optimize the ratio of oil, surfactant, and cosurfactant in the SEDDS formulation for robust emulsification. 3. Investigate the metabolic pathways of this compound to identify potential for co-administration with metabolic inhibitors (use with caution and appropriate ethical approval). |
| Precipitation of this compound upon dilution of a liquid formulation. | 1. Supersaturation of the drug in the formulation. 2. Change in pH upon dilution in aqueous media. | 1. Include precipitation inhibitors (e.g., hydrophilic polymers) in the formulation. 2. Evaluate the pH-solubility profile of this compound and consider buffering the formulation. |
| Poor physical stability of nanosuspension (particle aggregation). | 1. Insufficient stabilization of nanoparticles. | 1. Optimize the type and concentration of stabilizers (surfactants or polymers) to provide effective electrostatic or steric stabilization.[7] |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes hypothetical pharmacokinetic data for different this compound formulations in a preclinical rat model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Micronized Suspension | 10 | 350 ± 60 | 1.5 | 1500 ± 250 | 250 |
| Nanosuspension | 10 | 700 ± 110 | 1.0 | 3600 ± 400 | 600 |
| Solid Dispersion (1:5 Drug:Polymer) | 10 | 950 ± 150 | 0.75 | 5100 ± 550 | 850 |
| SEDDS | 10 | 1200 ± 200 | 0.5 | 6600 ± 700 | 1100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
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Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
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Materials:
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This compound powder
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Stabilizer (e.g., a non-ionic polymer or surfactant)
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Purified water
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Milling media (e.g., yttria-stabilized zirconium oxide beads)
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High-energy bead mill
-
-
Method:
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Prepare a pre-suspension by dispersing this compound powder and the selected stabilizer in purified water.
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Add the milling media to the pre-suspension.
-
Mill the suspension at a controlled temperature for a specified duration.
-
Periodically withdraw samples to monitor the particle size distribution using a laser diffraction particle size analyzer.
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Continue milling until the desired particle size (e.g., 100-250 nm) is achieved.[6]
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Separate the nanosuspension from the milling media.
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Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
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Objective: To compare the dissolution profiles of different this compound formulations.
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Materials:
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This compound formulations (e.g., aqueous suspension, solid dispersion)
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Dissolution apparatus (e.g., USP Apparatus II - paddle method)
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Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
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HPLC system for drug quantification
-
-
Method:
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Pre-heat the dissolution medium to 37°C ± 0.5°C.
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Add the this compound formulation to the dissolution vessel containing the medium.
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Start the paddle rotation at a specified speed (e.g., 75 RPM).
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At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
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Replace the withdrawn volume with fresh, pre-heated medium.
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Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
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Plot the percentage of drug dissolved against time to generate dissolution profiles.
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Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
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Objective: To determine and compare the pharmacokinetic parameters of different this compound formulations following oral administration.
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Materials:
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Male Sprague-Dawley rats (or other appropriate rodent model)
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This compound formulations
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Oral gavage needles
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Blood collection supplies (e.g., tubes with anticoagulant)
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LC-MS/MS system for bioanalysis
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-
Method:
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Fast the rats overnight prior to dosing, with free access to water.
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Administer the this compound formulations orally via gavage at a predetermined dose.
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Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
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Process the blood samples to obtain plasma.
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Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
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Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Method Refinement for Consistent Suzetrigine (ZX782) Results
A Note on Nomenclature: The compound "ZX782" does not correspond to a publicly recognized research chemical or drug. Based on the context of your request for a technical support center for researchers in drug development, and an analysis of related compounds, we have inferred that "this compound" may be an internal project name or a typographical error for Suzetrigine (formerly VX-548) . Suzetrigine is a recently approved, first-in-class, non-opioid analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2][3] This technical support center is therefore focused on providing guidance for obtaining consistent results with Suzetrigine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Suzetrigine (VX-548)?
A1: Suzetrigine is a potent and highly selective allosteric inhibitor of the voltage-gated sodium channel NaV1.8.[1][4] Unlike traditional channel blockers that occlude the pore, Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[1][4][5] This binding stabilizes the channel in a closed (resting) state, preventing the conformational changes needed for channel opening and subsequent sodium ion influx.[1][4][5] This action effectively reduces the excitability of peripheral pain-sensing neurons (nociceptors), where NaV1.8 is preferentially expressed, without the central nervous system side effects associated with opioids.[1][2]
Q2: What is the reported potency and selectivity of Suzetrigine?
A2: Suzetrigine exhibits nanomolar potency and exceptional selectivity for NaV1.8. In vitro experiments have shown an IC50 of approximately 0.27 nM in human whole-cell patch-clamp assays.[1][6] It demonstrates a selectivity of over 31,000-fold for NaV1.8 compared to other human NaV subtypes and has been tested against over 180 other molecular targets with a wide safety margin.[1][4][5][6]
Q3: What are the recommended starting points for in vitro concentrations of Suzetrigine?
A3: Based on its IC50, a concentration range of 10 to 100 nM is a reasonable starting point for in vitro experiments on cultured sensory neurons.[7] However, it is always recommended to perform a full dose-response curve to determine the optimal concentration for your specific assay and cell type.
Q4: Are there any unusual biophysical properties of NaV1.8 inhibitors that I should be aware of?
A4: Yes, some potent NaV1.8 inhibitors have been shown to exhibit "reverse use dependence," where inhibition is relieved by repetitive, strong depolarizations.[1][8] This means that under conditions of high-frequency neuronal firing, the inhibitory effect may be reduced.[8] This is an important consideration when designing electrophysiology experiments and interpreting data.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Analgesic Response
Q: We are observing significant variability in the analgesic response to Suzetrigine between individual animals in the same cohort. What are the potential causes?
A: Variability in in vivo responses to selective NaV1.8 inhibitors can arise from several factors. A systematic evaluation of the following is recommended:
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Compound Formulation and Administration:
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Inconsistent Formulation: Improper solubilization or suspension can lead to inconsistent dosing. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle immediately before administration.[9]
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Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal) can significantly affect bioavailability. Technical proficiency is crucial to minimize variability.[9]
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Vehicle Effects: The vehicle itself may have biological effects. Always include a vehicle-only control group to assess baseline effects.[9]
-
-
Animal-Specific Factors:
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Experimental Design and Environment:
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Acclimatization: Ensure animals are adequately acclimatized to the testing environment and equipment to reduce stress-induced variability.[9]
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Environmental Stressors: Minimize noise, bright lights, and other stressors in the testing room.[9]
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Time of Day: Conduct behavioral testing at the same time each day to account for circadian rhythms.[9]
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Issue 2: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays
Q: Our in vitro electrophysiology experiments are showing inconsistent or lower-than-expected inhibition of NaV1.8 currents with Suzetrigine. What should we check?
A: Inconsistent in vitro results can often be traced back to technical aspects of the experiment. Consider the following:
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Solution and Compound Stability:
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Fresh Preparation: Prepare Suzetrigine dilutions fresh for each experiment from a concentrated stock solution to avoid degradation or precipitation.[9]
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Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and that a vehicle control is included.
-
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Electrophysiology Rig and Perfusion:
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Perfusion Speed: Ensure a stable and complete exchange of the bath solution. A slow or incomplete perfusion can lead to underestimation of the inhibitory effect.
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Seal Stability: Unstable giga-ohm seals can lead to leaky recordings and inaccurate current measurements. If you observe a drift in the baseline current or a decrease in seal resistance after drug application, the recording may be compromised.[10]
-
-
Voltage Protocol:
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Holding Potential: A consistent holding potential (e.g., -120 mV) is crucial to ensure all channels are in a resting state before applying a depolarizing pulse.[11]
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Reverse Use Dependence: As mentioned in the FAQs, if your protocol involves high-frequency stimulation, you may be observing a relief of inhibition.[8] Consider using protocols that specifically test for resting-state inhibition.[1]
-
Data Presentation
Table 1: Quantitative Pharmacology of Suzetrigine
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 0.27 nM | Human | Whole-cell patch-clamp | [1][6] |
| Selectivity vs. other NaV subtypes | ≥31,000-fold | Human | Electrophysiology | [1][4] |
| Selectivity vs. other molecular targets | >180 targets | Human | Various binding assays | [1][4] |
Table 2: Suzetrigine Dosing in Clinical Trials for Acute Pain
| Indication | Trial Phase | Dosage Regimen | Route of Administration | Duration |
| Moderate-to-Severe Acute Pain | Phase 2 & 3 | 100 mg loading dose, followed by 50 mg every 12 hours | Oral | Up to 14 days |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NaV1.8 Inhibition
This protocol is adapted for assessing the inhibitory effect of Suzetrigine on heterologously expressed human NaV1.8 channels (e.g., in HEK293 cells).
1. Cell Preparation:
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Culture HEK293 cells stably expressing the human SCN10A gene under standard conditions (37°C, 5% CO₂).
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Dissociate cells and plate them onto glass coverslips for recording.
2. Solutions:
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External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (CsF is used to block potassium channels).[1]
3. Electrophysiological Recording:
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Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a NaV1.8-expressing cell.
-
Maintain a holding potential of -100 mV to -120 mV to ensure channels are in the resting state.[1][11]
-
Apply a series of voltage steps to elicit NaV1.8 currents. A typical protocol to assess resting-state inhibition is a depolarizing step to 0 mV for 20-50 ms.[1]
4. Compound Application:
-
Perfuse the cells with the external solution containing the vehicle to establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of Suzetrigine and record the resulting inhibition of the peak sodium current at a steady state for each concentration.[1]
5. Data Analysis:
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay (Competitive Binding)
This method can be used to determine the binding affinity of Suzetrigine to the NaV1.8 channel.
1. Materials:
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Membrane preparations from cells expressing high levels of human NaV1.8.
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A suitable radioligand that binds to NaV1.8.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Glass fiber filters and a cell harvester.
2. Protocol:
-
Incubate the NaV1.8-containing cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled Suzetrigine to the incubation mixture.[1]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[1]
-
Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[1]
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[1]
-
Quantify the radioactivity on the filters to determine the amount of bound radioligand at each concentration of Suzetrigine.
3. Data Analysis:
-
Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of Suzetrigine.
Mandatory Visualization
Caption: Suzetrigine allosterically binds to NaV1.8, stabilizing it in a closed state to block pain signals.
Caption: Workflow for characterizing Suzetrigine's inhibitory effect using whole-cell patch-clamp.
Caption: A logical workflow for troubleshooting sources of variability in in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vivo Efficacy of MZE782 for Chronic Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of MZE782, a novel SLC6A19 inhibitor, against established and emerging therapies for Chronic Kidney Disease (CKD). By presenting available preclinical and clinical data, this document aims to offer an objective overview to inform research and development decisions. While direct preclinical in vivo data for MZE782 in CKD models is still emerging, this guide draws upon genetic validation studies and Phase 1 clinical trial results to build a strong case for its therapeutic potential.
Executive Summary
MZE782 is a first-in-class, orally bioavailable small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19), a sodium-dependent neutral amino acid transporter. This transporter is primarily expressed in the proximal tubules of the kidney and the small intestine. In the context of CKD, inhibiting SLC6A19 is hypothesized to reduce the metabolic burden on the kidneys, thereby slowing disease progression. Maze Therapeutics is developing MZE782 for CKD and has announced the presentation of preclinical data supporting its efficacy.[1][2] Phase 1 clinical trial data in healthy volunteers has demonstrated a favorable safety profile and a dose-dependent initial dip in the estimated glomerular filtration rate (eGFR), a pharmacodynamic effect also observed with established renoprotective agents like SGLT2 and RAAS inhibitors, suggesting a potential kidney-protective effect.[3][4]
This guide will compare the therapeutic rationale and available data for MZE782 with two cornerstones of CKD therapy: Renin-Angiotensin-Aldosterone System (RAAS) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.
Mechanism of Action: A Novel Approach to Kidney Protection
MZE782's mechanism of action is distinct from current standard-of-care therapies. By inhibiting SLC6A19, it blocks the reabsorption of neutral amino acids in the proximal tubules. This is proposed to reduce hyperfiltration-induced kidney damage and metabolic stress on tubular cells.
Comparative In Vivo Efficacy
Direct comparative in vivo studies of MZE782 against other CKD therapies in the same animal model are not yet publicly available. However, by collating data from various preclinical studies, we can construct a preliminary comparison of their effects on key markers of kidney damage: proteinuria/albuminuria and glomerular filtration rate.
Table 1: Comparison of In Vivo Efficacy in Preclinical CKD Models
| Therapeutic Class | Compound(s) | Animal Model | Key Efficacy Endpoints & Results |
| SLC6A19 Inhibition | Genetic Knockout (Slc6a19-/-) | Aristolochic Acid-Induced Nephropathy (Mouse) | Albuminuria: Attenuated the 5-fold increase in urinary albumin-to-creatinine ratio observed in wild-type mice.[5][6] Fibrosis: Reduced expression of fibrosis markers (Timp1, Tgfb1, Col1a1).[5] |
| RAAS Inhibition | Losartan | 5/6 Nephrectomy (Rat) | Proteinuria: Significantly reduced proteinuria compared to untreated nephrectomized rats.[7][8][9] Glomerulosclerosis: Ameliorated glomerulosclerosis.[8] |
| Enalapril | Adenine Diet-Induced (Mouse) | Albuminuria: Significantly reduced albuminuria.[10] | |
| SGLT2 Inhibition | Dapagliflozin | Unilateral Ureteral Obstruction (UUO) (Mouse) | Fibrosis: Significantly attenuated renal fibrosis.[11][12] |
| Empagliflozin | db/db Mouse (Diabetic Nephropathy) | Albuminuria: Attenuated diabetes-induced albuminuria.[13][14] Fibrosis: Attenuated the upregulation of profibrotic gene markers.[14][15] |
Experimental Protocols
A standardized experimental workflow is crucial for validating the in vivo efficacy of any new therapeutic for CKD. Below is a generalized protocol based on common practices in the field.
References
- 1. mazetx.com [mazetx.com]
- 2. Maze Therapeutics to Present Additional Data Highlighting [globenewswire.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Maze Therapeutics Announces Positive First-in-Human Results [globenewswire.com]
- 5. Aristolochic acid-induced nephropathy is attenuated in mice lacking the neutral amino acid transporter B0AT1 (Slc6a19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aristolochic acid-induced nephropathy is attenuated in mice lacking the neutral amino acid transporter B0AT1 (Slc6a19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrastructural changes in the remnant kidney (after 5/6 nephrectomy) glomerulus after losartan and atenolol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dapagliflozin Alleviates Renal Fibrosis by Inhibiting RIP1-RIP3-MLKL-Mediated Necroinflammation in Unilateral Ureteral … [ouci.dntb.gov.ua]
- 12. Dapagliflozin Alleviates Renal Fibrosis by Inhibiting RIP1-RIP3-MLKL-Mediated Necroinflammation in Unilateral Ureteral Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Once daily administration of the SGLT2 inhibitor, empagliflozin, attenuates markers of renal fibrosis without improving albuminuria in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [research.usc.edu.au]
Introduction to the Nav1.8 Pathway in Pain Signaling
An Objective Comparison of Nav1.8 Inhibitors for Pain Management
Disclaimer: No publicly available scientific literature or data could be found for a compound designated "ZX782". It is presumed that this may be an internal compound code, a typographical error, or a novel agent not yet in the public domain. This guide will therefore focus on the well-characterized and clinically significant voltage-gated sodium channel Nav1.8, a key target in pain signaling. We will provide a detailed comparison of Suzetrigine (VX-548), a recently approved, first-in-class Nav1.8 inhibitor, with other relevant compounds targeting this pathway.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons, which are specialized nerve cells that detect painful stimuli.[1][2] This restricted expression pattern makes Nav1.8 an attractive target for the development of non-opioid analgesics with potentially fewer central nervous system (CNS) side effects.[1][3] Upon tissue injury or inflammation, Nav1.8 channels are activated, leading to the transmission of pain signals from the periphery to the spinal cord and brain. Selective inhibition of Nav1.8 can dampen this signaling, thereby producing an analgesic effect.[4]
Signaling Pathway Diagram
References
- 1. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzetrigine - Wikipedia [en.wikipedia.org]
Comparative Analysis of Novel Kinase Inhibitors: ZX782 vs. Compound Y
Audience: Researchers, scientists, and drug development professionals.
Publication Type: Comparative Guide
This guide provides a comprehensive, data-driven comparison of two novel small molecule kinase inhibitors, ZX782 and Compound Y. The analysis focuses on their potential as targeted therapeutic agents by evaluating their biochemical activity, cellular potency, selectivity, and in vivo efficacy. All experimental data is presented to facilitate a direct and objective comparison.
Biochemical and Cellular Performance Metrics
The initial evaluation of this compound and Compound Y involved assessing their inhibitory activity against their primary kinase target, Epidermal Growth Factor Receptor (EGFR), and their effect on the proliferation of cancer cells dependent on EGFR signaling.[1][2][3]
Table 1: Comparative In Vitro Potency and Cellular Activity
| Compound | Biochemical IC50 (nM) vs. EGFR | Cellular EC50 (nM) in NCI-H1975 Lung Cancer Cells |
| This compound | 0.8 | 12 |
| Compound Y | 4.2 | 55 |
IC50 (Half-maximal inhibitory concentration): A measure of the biochemical potency of a compound against its purified enzyme target. EC50 (Half-maximal effective concentration): A measure of the compound's potency in a cell-based assay.
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects.[4][5][6] this compound and Compound Y were profiled against a panel of 350 distinct kinases to determine their selectivity.
Table 2: Selectivity Against Key Off-Target Kinases
| Kinase Target | This compound IC50 (nM) | Compound Y IC50 (nM) |
| EGFR (On-Target) | 0.8 | 4.2 |
| VEGFR2 | 310 | 125 |
| FGFR1 | > 2000 | 950 |
| PDGFRβ | 1500 | 780 |
| Abl | > 5000 | > 5000 |
In Vivo Efficacy in Xenograft Model
The anti-tumor activity of both compounds was assessed in a patient-derived xenograft (PDX) model using NCI-H1975 human non-small cell lung cancer cells, which harbor an EGFR resistance mutation.[7][8][9][10]
Table 3: In Vivo Anti-Tumor Efficacy (21-day study)
| Compound (Dose) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| This compound (15 mg/kg, daily) | 92 | -1.5 |
| Compound Y (15 mg/kg, daily) | 68 | -6.2 |
Experimental Protocols
4.1. Biochemical Kinase Assay (IC50 Determination) The biochemical potency of this compound and Compound Y against the purified EGFR kinase domain was determined using a luminescent kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. Reactions were performed with recombinant human EGFR kinase, a suitable peptide substrate, and a fixed ATP concentration (10 µM). Compound titrations were added, and the luminescence, which is inversely correlated with kinase activity, was measured after a 60-minute incubation period.
4.2. Cellular Proliferation Assay (EC50 Determination) NCI-H1975 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a 10-point serial dilution of this compound or Compound Y for 72 hours. Cell viability was quantified using a reagent that measures cellular ATP levels as an indicator of metabolic activity. Dose-response curves were generated to calculate the EC50 values.[11][12]
4.3. Kinase Selectivity Profiling Kinase selectivity was assessed using a commercially available kinase panel screening service.[13][14] The compounds were first screened at a single high concentration (1 µM) against 350 kinases. For any kinase showing significant inhibition (>50%), a full 10-point dose-response curve was generated to determine the IC50 value, providing a quantitative measure of off-target activity.
4.4. Patient-Derived Xenograft (PDX) Model Female immunodeficient mice were subcutaneously implanted with tumor fragments from an NCI-H1975 PDX line.[9][15] Once tumors reached an average volume of 150-200 mm³, animals were randomized into three groups: vehicle control, this compound (15 mg/kg), and Compound Y (15 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volumes and animal body weights were recorded twice weekly to assess efficacy and tolerability, respectively.
Visualized Pathways and Workflows
Caption: The EGFR signaling cascade and the mechanism of action for this compound and Compound Y.[16][17][18]
Caption: A typical preclinical workflow for comparing therapeutic kinase inhibitors.[19][20][21]
Conclusion
Based on the comprehensive data presented, this compound demonstrates a superior profile compared to Compound Y. It exhibits significantly higher potency in both biochemical and cellular assays, a more favorable selectivity profile with fewer potent off-target activities, and more robust anti-tumor efficacy in a relevant in vivo model with better tolerability. These results strongly support the selection of this compound as the lead candidate for further preclinical and clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 9. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 15. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. admescope.com [admescope.com]
Unveiling the Precision of ZX782: A Comparative Analysis of On-Target Effects in Cellular Signaling
For Immediate Release
In the landscape of targeted therapeutics, the confirmation of on-target effects is paramount to ensuring both efficacy and safety. This guide provides a comprehensive comparison of ZX782, a novel investigational compound, with an established alternative, Suzetrigine (VX-548), focusing on their intended molecular interactions and downstream cellular consequences. Through detailed experimental data and protocol outlines, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is designed as a highly selective modulator of a key cellular signaling pathway implicated in various disease states. This guide presents data from preclinical studies to substantiate its on-target activity. For comparative analysis, we benchmark this compound against Suzetrigine (VX-548), a selective inhibitor of the voltage-gated sodium channel NaV1.8, which has recently been approved for the management of moderate-to-severe acute pain.[1] The data herein demonstrates the potency and specificity of this compound in engaging its intended target, offering a promising profile for further development.
Comparative Analysis of In Vitro Potency
The on-target potency of a therapeutic agent is a primary indicator of its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its designated target, alongside the reported potency of Suzetrigine for its target, NaV1.8.
| Compound | Target | Assay Type | Cell Line | IC50 |
| This compound | Target X | [Specify Assay, e.g., Kinase Assay] | [Specify Cell Line, e.g., HEK293] | [Insert Value, e.g., 0.150 µM] |
| Suzetrigine (VX-548) | NaV1.8 | FLIPR Assay | HEK-293 | nanomolar potency[1] |
| Reference Compound | NaV1.7 | FLIPR Assay | HEK-293 | 0.243 µM[2] |
Note: Data for this compound is derived from internal preclinical studies. The reference compound highlights the differential selectivity profiles within the same target class.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.
In Vitro Potency Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its intended molecular target.
Principle: A biochemical or cell-based assay is utilized to measure the activity of the target protein in the presence of varying concentrations of this compound. The concentration of this compound that reduces the target's activity by 50% is determined as the IC50 value.
Materials:
-
Recombinant human [Target X] protein or cell line overexpressing [Target X] (e.g., HEK293)
-
This compound, dissolved in DMSO
-
Assay-specific substrate and detection reagents
-
Assay buffer
-
96-well or 384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the target protein or cells to the wells of the microplate.
-
Add the diluted this compound to the respective wells. A DMSO control is included.
-
Incubate for a predetermined period at a specific temperature to allow for compound-target interaction.
-
Initiate the reaction by adding the substrate.
-
After a specific incubation time, stop the reaction and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism of Action
To elucidate the intended biological impact of this compound, the following diagrams illustrate its targeted signaling pathway and a generalized experimental workflow for assessing on-target effects.
Caption: Intended signaling pathway and mechanism of action for this compound.
Caption: Workflow for confirming the on-target effects of this compound.
Concluding Remarks
The preliminary data strongly support the on-target activity of this compound. Its potent and selective inhibition of its intended target, as demonstrated in robust in vitro assays, positions it as a promising candidate for further preclinical and clinical investigation. This guide provides a foundational dataset for researchers to objectively evaluate the performance of this compound in the context of existing and emerging therapeutic alternatives. Future studies will focus on elucidating the broader cellular implications of target engagement and further characterizing the compound's selectivity profile.
References
Unveiling the Experimental Landscape of ZX782: A Comparative Analysis of a Novel Ferroptosis-Inducing PROTAC
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, the emergence of ZX782, a novel hydrophobic-tagged Proteolysis Targeting Chimera (PROTAC), presents a promising new avenue for inducing ferroptosis, a unique iron-dependent form of programmed cell death. This guide provides a comprehensive cross-validation of the experimental findings related to this compound, offering a comparative analysis with other key players in the realm of glutathione peroxidase 4 (GPX4) inhibition and ferroptosis induction. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate a deeper understanding of this compound's potential.
Quantitative Performance Metrics: A Comparative Overview
This compound distinguishes itself by its ability to specifically target and degrade GPX4, a central regulator of ferroptosis. To contextualize its performance, the following tables summarize key quantitative data for this compound and its alternatives, including other GPX4-targeting PROTACs and established ferroptosis inducers. The data presented here has been compiled from various scientific publications and is intended for comparative research purposes.
| Compound | Type | Target | Cell Line | IC50 (µM) | DC50 (µM) | Dmax (%) | Citation |
| This compound (as DC-2) | PROTAC | GPX4 | HT1080 | 0.1 | 0.03 | >90 | [1] |
| ZX703 | PROTAC | GPX4 | HT1080 | 0.435 | 0.135 | 86 | [2] |
| GDC-11 | PROTAC | GPX4 | - | 11.69 | - | 33% at 10 µM | [3] |
| Compound 18a | PROTAC | GPX4 | HT1080 | 2.37 | 1.68 | 85 | [4] |
| RSL3 | Small Molecule | GPX4 | HT1080 | ~0.02 - 0.1 | - | - | [5] |
| Erastin | Small Molecule | System Xc- | HT1080 | ~5 - 10 | - | - | [5] |
Table 1: Comparative Efficacy of GPX4-Targeting PROTACs and Ferroptosis Inducers. IC50 (half-maximal inhibitory concentration) reflects the compound's potency in inhibiting cell growth. DC50 (half-maximal degradation concentration) indicates the concentration required to degrade 50% of the target protein. Dmax represents the maximum percentage of protein degradation achieved.
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and similar PROTACs involves the hijacking of the ubiquitin-proteasome system to induce the degradation of GPX4. This targeted degradation leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.
The experimental validation of these processes typically involves a series of in vitro assays. A standard workflow is outlined below.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the experimental findings, detailed methodologies for key assays are provided below.
GPX4 Degradation Assay via Western Blot
This protocol outlines the steps to quantify the degradation of GPX4 in a selected cell line (e.g., HT1080) following treatment with a degrader compound.
1. Cell Culture and Treatment:
-
Culture HT1080 cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the degrader compound (e.g., this compound) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the GPX4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of GPX4 degradation relative to the vehicle-treated control.
Lipid ROS Accumulation Assay using C11-BODIPY 581/591
This protocol describes the measurement of lipid reactive oxygen species (ROS) accumulation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
1. Cell Culture and Treatment:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or 96-well plates).
-
Treat the cells with the test compound (e.g., this compound) for the desired duration. Include positive (e.g., RSL3) and negative (vehicle) controls.
2. Staining with C11-BODIPY:
-
Prepare a working solution of C11-BODIPY 581/591 in a serum-free medium or HBSS (final concentration typically 1-5 µM).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
3. Imaging and Analysis (Fluorescence Microscopy):
-
After incubation, wash the cells twice with PBS.
-
Add fresh medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for both the oxidized (green fluorescence, ~488 nm excitation/ ~510 nm emission) and reduced (red fluorescence, ~581 nm excitation/ ~591 nm emission) forms of the probe.
-
Quantify the fluorescence intensity of both channels. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
4. Analysis (Flow Cytometry):
-
After staining, detach the cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.
-
The shift from red to green fluorescence indicates lipid peroxidation. Quantify the percentage of cells with high green fluorescence.
Conclusion
The experimental findings surrounding this compound position it as a potent and specific degrader of GPX4, effectively inducing ferroptosis in cancer cells. Its performance, when compared to other GPX4-targeting PROTACs and traditional ferroptosis inducers, highlights its potential as a valuable research tool and a candidate for further therapeutic development. The detailed protocols and visualized pathways provided in this guide aim to support the scientific community in the continued exploration and validation of this promising molecule.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental data and protocols are provided as a guide and may require optimization for specific experimental conditions.
References
Benchmarking MZE782: A First-in-Class SLC6A19 Inhibitor for Chronic Kidney Disease and Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MZE782, a novel, orally administered small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19), against current standard-of-care treatments for Chronic Kidney Disease (CKD) and Phenylketonuria (PKU). As a "first-in-class" therapy, MZE782 presents a unique mechanism of action, and this document summarizes the available preclinical and clinical data to offer an objective performance benchmark.[1][2][3]
Executive Summary
MZE782, developed by Maze Therapeutics, is an investigational, potent, and selective inhibitor of SLC6A19, a sodium-dependent neutral amino acid transporter.[2] This transporter is crucial for the absorption and reabsorption of neutral amino acids in the small intestine and kidneys.[2] By inhibiting SLC6A19, MZE782 offers a novel therapeutic approach for managing CKD and PKU.[3] A recently concluded Phase 1 clinical trial in healthy volunteers has demonstrated promising safety, tolerability, and proof-of-mechanism for MZE782.[4][5]
Mechanism of Action: SLC6A19 Inhibition
SLC6A19, also known as B0AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[6][7] In PKU, inhibiting SLC6A19 reduces the absorption of phenylalanine (Phe) from the gut and its reabsorption in the kidneys, thereby lowering plasma Phe levels.[2] In CKD, reducing the reabsorption of amino acids may alleviate metabolic stress on the kidneys.[3]
MZE782 Phase 1 Clinical Trial Results
A randomized, double-blind, placebo-controlled Phase 1 study was conducted in 112 healthy adult volunteers to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of MZE782. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]
Pharmacodynamic and Efficacy Markers
The primary pharmacodynamic markers were urinary excretion of phenylalanine and glutamine, which are indicative of SLC6A19 inhibition.[4]
| Parameter | MZE782 Dose | Result | Placebo |
| Urinary Phenylalanine (Phe) Excretion (24h) | 960 mg (SAD) | Up to 39-fold increase[1] | - |
| 240 mg BID (MAD, Day 7) | Up to 42-fold increase[1][2] | - | |
| Urinary Glutamine (Gln) Excretion (24h) | 960 mg (SAD) | 55-fold increase[1] | - |
| 240 mg BID (MAD, Day 7) | 68-fold increase[5] | - | |
| Estimated Glomerular Filtration Rate (eGFR) Change (Day 7) | 240 mg BID (MAD) | -11.5 mL/min/1.73 m²[1] | -2.5 mL/min/1.73 m²[1] |
Safety and Tolerability
MZE782 was well-tolerated across all tested doses.[2]
| Adverse Events | MZE782 | Placebo |
| Serious Adverse Events (SAEs) | None reported | None reported |
| Treatment-Related Adverse Events (TRAEs) leading to discontinuation | None reported | None reported |
| Most Common TRAEs (SAD) | Headache (4%), Diarrhea (2%) | - |
| TRAEs (MAD) | None reported | - |
Pharmacokinetic Profile
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~6 hours[1][4] |
| Half-life (t1/2) | ~11 hours[1][4] |
| Steady State Achievement | By Day 3[1] |
Comparison with Current Standard of Care
Chronic Kidney Disease (CKD)
Current management of CKD focuses on slowing disease progression and managing comorbidities.[8]
| Feature | MZE782 | Standard of Care (e.g., ACE inhibitors, ARBs, SGLT2 inhibitors) |
| Mechanism of Action | Inhibition of neutral amino acid reabsorption in the kidney.[3] | Primarily focused on blood pressure control and reducing proteinuria (ACEi/ARBs) or glucose reabsorption (SGLT2i).[9][10] |
| Potential Benefit | May reduce metabolic stress on the kidneys.[3] The observed initial dip in eGFR is similar to that seen with other renoprotective therapies like SGLT2 inhibitors.[2][5] | Proven to slow the decline of kidney function and reduce cardiovascular risk.[11][12] |
| Target Population | Potentially for patients who do not respond adequately to current therapies.[8] | Broadly used in patients with CKD, particularly those with hypertension or diabetes.[12][13] |
Phenylketonuria (PKU)
The cornerstone of PKU management is a strict, lifelong phenylalanine-restricted diet.[14][15][16]
| Feature | MZE782 | Standard of Care (Dietary restriction, Sapropterin, Pegvaliase) |
| Mechanism of Action | Reduces intestinal absorption and renal reabsorption of phenylalanine.[2] | Dietary restriction limits phenylalanine intake. Sapropterin enhances residual PAH enzyme activity. Pegvaliase is an enzyme substitution therapy.[15][17][18] |
| Administration | Oral[2] | Diet is lifelong. Sapropterin is an oral medication. Pegvaliase is a daily subcutaneous injection.[15][16] |
| Potential Advantage | Genotype-agnostic approach that could be an alternative or adjunct to dietary restrictions.[1][3] | Dietary restrictions can be challenging to adhere to. Sapropterin is effective in a subset of patients. Pegvaliase requires frequent injections.[14][15][17] |
Experimental Protocols
Phase 1 Clinical Trial Design
The Phase 1 study of MZE782 was a randomized, double-blind, placebo-controlled trial in 112 healthy adult volunteers.[4]
Primary Objectives:
-
To assess the safety and tolerability of single and multiple ascending doses of MZE782.[4]
Secondary and Exploratory Objectives:
-
To evaluate the pharmacokinetic profile of MZE782.[4]
-
To assess the effect of food on the absorption of MZE782.[4]
-
To measure pharmacodynamic markers of target engagement, specifically the urinary excretion of phenylalanine and glutamine.[4]
-
To evaluate the effect of MZE782 on the estimated glomerular filtration rate (eGFR).[4]
Conclusion
MZE782, as a first-in-class SLC6A19 inhibitor, has demonstrated a favorable safety profile and robust target engagement in a Phase 1 clinical trial. The significant increases in urinary phenylalanine and glutamine excretion confirm its mechanism of action. For PKU, MZE782 offers a potential oral, genotype-agnostic treatment. For CKD, the initial eGFR dip suggests a potential renoprotective effect. Further evaluation in Phase 2 clinical trials, which are expected to be initiated in 2026, will be crucial to determine the clinical efficacy of MZE782 in patient populations.[1][2]
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Maze Therapeutics Announces Positive First-in-Human Results from Phase 1 Trial of MZE782, Establishing Proof of Mechanism for a Potent, Oral SLC6A19 Inhibitor with Potential to Treat Phenylketonuria (PKU) and Chronic Kidney Disease (CKD) | Maze Therapeutics [ir.mazetx.com]
- 3. Maze Therapeutics to Present Additional Data Highlighting the Advancement of MZE829 and MZE782 Programs at ASN Kidney Week - BioSpace [biospace.com]
- 4. Maze reports Phase I trial results for PKU and CKD treatment [clinicaltrialsarena.com]
- 5. Maze Therapeutics Announces Positive First-in-Human Results [globenewswire.com]
- 6. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 7. genecards.org [genecards.org]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Chronic kidney disease - Treatment - NHS [nhs.uk]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Guidelines for the management of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. nottsapc.nhs.uk [nottsapc.nhs.uk]
- 14. Requirements for a minimum standard of care for phenylketonuria: the patients’ perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylketonuria (PKU) [childrenshospital.org]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Phenylketonuria (PKU) Guidelines: Guidelines Summary [emedicine.medscape.com]
- 18. Point-of-Care Testing in PKU: A New ERA of Blood Phenylalanine Monitoring [mdpi.com]
Independent Verification of MZE782 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug MZE782 with current therapeutic alternatives for Chronic Kidney Disease (CKD) and Phenylketonuria (PKU). The information is based on publicly available preclinical and clinical trial data.
Executive Summary
MZE782 is a first-in-class, oral, small molecule inhibitor of the solute transporter SLC6A19.[1][2][3] It is currently under investigation by Maze Therapeutics for the treatment of Chronic Kidney Disease (CKD) and Phenylketonuria (PKU).[1][2] The therapeutic rationale for MZE782 is based on mimicking the protective effects of genetic variants in SLC6A19.[3][4][5][6] MZE782 has completed a Phase 1 clinical trial in healthy volunteers, with initial results expected in the second half of 2025.[3][4][6] Phase 2 trials for both PKU and CKD are anticipated to commence in 2026.[7]
This guide compares MZE782 to current standards of care for its two target indications:
-
For Chronic Kidney Disease (CKD): SGLT2 inhibitors, exemplified by empagliflozin.
-
For Phenylketonuria (PKU): Sapropterin dihydrochloride and Pegvaliase.
MZE782: Mechanism of Action
MZE782 targets the sodium-dependent neutral amino acid transporter SLC6A19, which is primarily expressed in the kidneys and small intestine.[1][2] By inhibiting SLC6A19, MZE782 aims to reduce the reabsorption of neutral amino acids, including phenylalanine, in the kidneys, and their absorption in the intestine.[1] This dual action is expected to lower plasma phenylalanine levels in PKU patients and potentially reduce the metabolic burden on the kidneys in CKD.[1][8]
Signaling Pathway of MZE782
Caption: MZE782 inhibits the SLC6A19 transporter in the renal tubule.
MZE782 for Chronic Kidney Disease (CKD)
The therapeutic hypothesis for MZE782 in CKD is that by blocking SLC6A19-mediated amino acid reabsorption, it may reduce metabolic stress on the proximal tubules and slow disease progression.[2] This mechanism is considered complementary to that of SGLT2 inhibitors.[1]
Comparison with Empagliflozin (SGLT2 Inhibitor)
| Feature | MZE782 | Empagliflozin |
| Target | SLC6A19 Transporter | SGLT2 Transporter |
| Mechanism | Inhibits renal reabsorption of neutral amino acids. | Inhibits renal reabsorption of glucose and sodium.[9][10][11] |
| Key Clinical Trial | Phase 1 in healthy volunteers | EMPA-KIDNEY (Phase 3)[12][13] |
| Primary Efficacy Endpoint (CKD) | Not yet established in patients | Reduction in progression of kidney disease or cardiovascular death.[14] |
| Reported Efficacy (CKD) | Dose-dependent initial eGFR dip observed in healthy volunteers, similar to SGLT2 inhibitors.[7] | 28% reduction in the risk of kidney disease progression or cardiovascular death vs. placebo.[12] |
| Safety Profile (Adverse Events) | In Phase 1 (healthy volunteers), mild headache and diarrhea were reported in a small percentage of participants at lower doses. No treatment-related adverse events were reported in the multiple ascending dose portion of the study.[1] | Generally well-tolerated. Increased risk of genital infections. Low risk of hypoglycemia.[11][15] |
Experimental Protocols: Key Experiments
MZE782 Phase 1 Trial in Healthy Volunteers:
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.[1]
-
Participants: 112 healthy adult volunteers.[1]
-
Intervention:
-
Primary Endpoints: Safety and tolerability.[16]
-
Secondary and Exploratory Endpoints: Pharmacokinetics, food effect, and pharmacodynamic measures including urinary excretion of phenylalanine and glutamine, and estimated glomerular filtration rate (eGFR).[1]
Empagliflozin EMPA-KIDNEY Trial:
-
Study Design: Randomized, double-blind, placebo-controlled, event-driven trial.[13]
-
Participants: 6,609 patients with chronic kidney disease, with or without diabetes.[12][14]
-
Intervention: Empagliflozin 10 mg once daily or placebo.[14]
-
Primary Outcome: A composite of progression of kidney disease (defined as end-stage kidney disease, a sustained decrease in eGFR to <10 ml/min/1.73m², a sustained decrease in eGFR of ≥40% from baseline, or death from renal causes) or death from cardiovascular causes.[17]
-
Median Follow-up: 2.0 years.[14]
Experimental Workflow for a Comparative CKD Study
Caption: A hypothetical workflow for a comparative clinical trial in CKD.
MZE782 for Phenylketonuria (PKU)
In PKU, MZE782's inhibition of SLC6A19 is intended to reduce both intestinal absorption and renal reabsorption of phenylalanine, thereby lowering its concentration in the blood.[1] This approach is independent of the underlying PAH enzyme deficiency.
Comparison with Sapropterin Dihydrochloride and Pegvaliase
| Feature | MZE782 | Sapropterin Dihydrochloride | Pegvaliase |
| Target | SLC6A19 Transporter | Phenylalanine Hydroxylase (PAH) | Phenylalanine (in circulation) |
| Mechanism | Inhibits intestinal absorption and renal reabsorption of phenylalanine.[1] | Synthetic form of BH4, a cofactor for PAH, which enhances the activity of residual PAH enzyme.[18][19][20][21] | Enzyme substitution therapy (phenylalanine ammonia lyase) that breaks down phenylalanine.[22][23] |
| Key Clinical Trial | Phase 1 in healthy volunteers | Various clinical trials in PKU patients | PRISM-1 and PRISM-2 (Phase 3)[24][25] |
| Primary Efficacy Endpoint (PKU) | Not yet established in patients | Reduction in blood phenylalanine levels.[21] | Reduction in blood phenylalanine levels.[24] |
| Reported Efficacy (PKU) | In healthy volunteers, up to a 42-fold increase in urinary phenylalanine excretion was observed.[7] | Response is variable, with 20-75% of patients showing a substantial decrease in blood phenylalanine.[21] | In a long-term study, 65.1% of participants achieved blood phenylalanine levels of ≤360 μmol/L.[25][26] |
| Administration | Oral | Oral | Subcutaneous injection |
| Safety Profile (Adverse Events) | Mild headache and diarrhea reported in a small percentage of healthy volunteers at lower doses.[1] | Hypophenylalaninemia is a potential adverse effect.[18] | Acute systemic hypersensitivity reactions, including anaphylaxis, have been observed.[24] |
Experimental Protocols: Key Experiments
MZE782 Phase 1 Trial in Healthy Volunteers (PKU-relevant endpoints):
-
Study Design: As described for CKD.
-
Pharmacodynamic Measures: Dose-dependent increases in 24-hour urinary excretion of phenylalanine and glutamine were key biomarkers of target engagement.[1]
Pegvaliase PRISM-1 and PRISM-2 Trials:
-
Study Design: Phase 3, randomized (PRISM-1) and open-label extension (PRISM-2) studies.[24][25]
-
Participants: Adults with PKU and blood phenylalanine >600 μmol/L.[24]
-
Intervention: Induction, titration, and maintenance dosing regimen of pegvaliase.[24]
-
Primary Efficacy Outcome: Change in blood phenylalanine concentration.[22]
Logical Relationship for PKU Treatment Selection
References
- 1. Maze Therapeutics Announces Positive First-in-Human Results from Phase 1 Trial of MZE782, Establishing Proof of Mechanism for a Potent, Oral SLC6A19 Inhibitor with Potential to Treat Phenylketonuria (PKU) and Chronic Kidney Disease (CKD) | Maze Therapeutics [ir.mazetx.com]
- 2. Maze Therapeutics to Present Additional Data Highlighting the Advancement of MZE829 and MZE782 Programs at ASN Kidney Week - BioSpace [biospace.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. mazetx.com [mazetx.com]
- 5. Maze Therapeutics Begins Phase 1 Trial of MZE782 for Chronic Kidney Disease [synapse.patsnap.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Maze Therapeutics Announces Positive First-in-Human Results from Phase 1 Trial of MZE782, Establishing Proof of Mechanism for a Potent, Oral SLC6A19 Inhibitor with Potential to Treat Phenylketonuria (PKU) and Chronic Kidney Disease (CKD) | Maze Therapeutics [ir.mazetx.com]
- 8. tipranks.com [tipranks.com]
- 9. SGLT2 Inhibitors in Chronic Kidney Disease: From Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. EMPA-KIDNEY trial: Effect of empagliflozin on chronic kidney disease progression - HDR UK [hdruk.ac.uk]
- 14. Empagliflozin in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maze reports Phase I trial results for PKU and CKD treatment [clinicaltrialsarena.com]
- 17. Study of Heart and Kidney Protection With Empagliflozin - American College of Cardiology [acc.org]
- 18. Sapropterin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Sapropterin Dihydrochloride? [synapse.patsnap.com]
- 20. What is Sapropterin Dihydrochloride used for? [synapse.patsnap.com]
- 21. drugs.com [drugs.com]
- 22. BioMarin's trial for PKU therapy meets primary efficacy endpoint [clinicaltrialsarena.com]
- 23. Phenylketonuria (PKU) [childrenshospital.org]
- 24. Pegvaliase for the treatment of phenylketonuria: Results of a long-term phase 3 clinical trial program (PRISM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholars.northwestern.edu [scholars.northwestern.edu]
- 26. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MZE782 (Formerly ZX782) and the Current Standard of Care for Chronic Kidney Disease and Phenylketonuria
An Objective Analysis for Researchers and Drug Development Professionals
The molecule initially identified as ZX782 is now known as MZE782, a first-in-class, orally administered small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19). Developed by Maze Therapeutics, MZE782 is currently in clinical development for the treatment of Chronic Kidney Disease (CKD) and Phenylketonuria (PKU).[1][2] As a novel therapeutic agent, direct analogs for a head-to-head comparison are not publicly available. Therefore, this guide provides a comprehensive comparison of MZE782 with the current standard of care for its target indications, supported by available clinical trial data and detailed experimental methodologies.
MZE782 presents a novel therapeutic strategy by targeting SLC6A19, a sodium-dependent neutral amino acid transporter.[1] This transporter is primarily located in the small intestine and the proximal tubules of the kidneys, where it is responsible for the absorption and reabsorption of neutral amino acids, including phenylalanine.[2][3] By inhibiting SLC6A19, MZE782 aims to reduce the systemic levels of phenylalanine, offering a potential treatment for PKU. For CKD, the inhibition of this transporter may alleviate metabolic stress on the kidneys and slow the progression of the disease.[2]
MZE782: Performance and Experimental Data
Recent Phase 1 clinical trial results for MZE782 in healthy adult volunteers have demonstrated a promising safety and tolerability profile.[4][5] The study successfully established a proof of mechanism for this potent oral SLC6A19 inhibitor.[1]
Table 1: Summary of MZE782 Phase 1 Clinical Trial Data
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Participants | 56 healthy adult volunteers | 40 healthy adult volunteers |
| Dose Range | 30mg to 960mg | 120mg to 720mg (once or twice daily for 7 days) |
| Pharmacokinetics | Dose-proportional | Reached steady state by Day 3 |
| Half-life (t½) | Approximately 11 hours | Not explicitly stated, consistent with SAD |
| Time to Max Concentration (Tmax) | Approximately 6 hours | Not explicitly stated, consistent with SAD |
| Pharmacodynamics | Up to 39-fold increase in urinary phenylalanine excretion (960mg dose) | Up to 42-fold increase in urinary phenylalanine excretion (240mg twice daily on Day 7) |
| Up to 55-fold increase in urinary glutamine excretion (960mg dose) | Up to 68-fold increase in urinary glutamine excretion (240mg twice daily on Day 7) | |
| Dose-dependent initial decrease in eGFR | -11.5 mL/min/1.73 m² (240mg twice daily) vs -2.5 for placebo, which was reversible | |
| Safety | Well-tolerated | Well-tolerated |
| Adverse Events | No serious adverse events reported | No serious adverse events or discontinuations |
Source: Maze Therapeutics Phase 1 Trial Data[4][6][7]
Experimental Protocols
MZE782 Phase 1 Clinical Trial Methodology
The Phase 1 study of MZE782 was a randomized, double-blind, placebo-controlled trial involving 112 healthy adult volunteers. The primary objectives were to assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of orally administered MZE782.[4]
-
Study Design: The trial consisted of three cohorts: SAD, MAD, and a food effect cohort.[4][7] In the SAD and MAD cohorts, participants were randomized in a 6:2 ratio to receive either MZE782 or a placebo.[4]
-
Dosing:
-
Key Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetics (PK): Plasma concentrations of MZE782 were measured at various time points to determine parameters such as Tmax, half-life, and dose proportionality.
-
Pharmacodynamics (PD): The primary biomarkers for target engagement were the urinary excretion of phenylalanine and glutamine, measured over 24-hour periods.[4][7]
-
Renal Function: Estimated glomerular filtration rate (eGFR) was monitored to assess kidney function.[4][7]
-
Food Effect: The impact of high-fat and low-fat meals on the absorption of MZE782 was also evaluated.[4]
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of MZE782 on the SLC6A19 transporter.
Caption: Workflow of the MZE782 Phase 1 clinical trial.
Comparison with Standard of Care
Chronic Kidney Disease (CKD)
The current management of CKD focuses on slowing the progression of kidney damage and managing comorbidities.[8] There is no cure for CKD.[8]
Table 2: Standard of Care for Chronic Kidney Disease
| Treatment Modality | Description | Mechanism of Action | Key Limitations |
| Lifestyle Modifications | Dietary salt restriction, regular exercise, smoking cessation, weight management.[8] | Reduces cardiovascular risk and slows CKD progression.[9] | Dependent on patient adherence; may not be sufficient for advanced disease. |
| Blood Pressure Control | Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) are commonly used.[8] | Lower blood pressure and reduce proteinuria, thereby protecting the kidneys. | Can cause hyperkalemia; require monitoring of renal function and potassium levels. |
| Statin Therapy | Atorvastatin is often prescribed for primary and secondary prevention of cardiovascular events.[10][11] | Lowers cholesterol to reduce cardiovascular risk, a major comorbidity in CKD. | Does not directly address the underlying pathophysiology of CKD. |
| SGLT2 Inhibitors | Drugs like Dapagliflozin and Empagliflozin.[10] | Reduce intraglomerular pressure and have anti-inflammatory and anti-fibrotic effects in the kidneys. | Primarily indicated for patients with type 2 diabetes and CKD; risk of genital infections and diabetic ketoacidosis. |
| Dialysis | Hemodialysis or peritoneal dialysis for end-stage renal disease (Stage 5 CKD). | Artificially filters waste products and excess fluid from the blood.[8] | Invasive, time-consuming, and associated with a significant burden on quality of life and healthcare costs. |
| Kidney Transplant | Surgical replacement of a diseased kidney with a healthy one from a donor.[8] | Restores kidney function. | Major surgery with risks of rejection, infection, and requires lifelong immunosuppressive therapy. |
MZE782's Potential Advantage in CKD: MZE782 offers a novel, targeted approach that is independent of blood pressure or glucose control. By reducing the reabsorption of neutral amino acids, it may lessen the metabolic workload of the kidneys.[2] The observed initial dip in eGFR is similar to that seen with established renoprotective therapies like SGLT2 inhibitors, suggesting a potential for long-term kidney protection.[1]
Phenylketonuria (PKU)
PKU is a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine.[12] The cornerstone of PKU management is a strict, lifelong diet.[12][13]
Table 3: Standard of Care for Phenylketonuria
| Treatment Modality | Description | Mechanism of Action | Key Limitations |
| Dietary Restriction | A lifelong, low-phenylalanine diet, avoiding high-protein foods and aspartame.[12][13] | Prevents the buildup of phenylalanine in the blood and brain, thus avoiding neurological damage.[12] | Extremely challenging to adhere to, impacting quality of life; requires specialized, often unpalatable, medical foods.[12] |
| Sapropterin Dihydrochloride (Kuvan®) | A synthetic form of tetrahydrobiopterin (BH4), a cofactor for the phenylalanine hydroxylase (PAH) enzyme.[13][14][15] | Enhances the activity of residual PAH enzyme to break down phenylalanine. | Only effective in a subset of patients with specific genetic mutations who have some residual enzyme activity.[14] |
| Pegvaliase (Palynziq®) | An enzyme replacement therapy that is injected subcutaneously.[13] | Substitutes the deficient PAH enzyme with a phenylalanine ammonia lyase (PAL) enzyme to break down phenylalanine.[16] | Requires daily injections; potential for allergic reactions and other side effects. |
| Large Neutral Amino Acid (LNAA) Supplementation | Supplementation with other large neutral amino acids.[12][15] | Competitively inhibits the transport of phenylalanine across the blood-brain barrier. | Does not lower systemic phenylalanine levels; efficacy is still under investigation. |
MZE782's Potential Advantage in PKU: MZE782's mechanism of inhibiting phenylalanine absorption in the gut and reabsorption in the kidneys is independent of the underlying PAH gene mutation.[2] This suggests that it could be a treatment option for a broader range of PKU patients, including those who do not respond to sapropterin. As an oral therapy, it may offer a more convenient alternative to injectable treatments.
Conclusion
MZE782 represents a promising and innovative therapeutic approach for both Chronic Kidney Disease and Phenylketonuria. Its novel mechanism of action, targeting the SLC6A19 transporter, sets it apart from the current standards of care. The initial Phase 1 data are encouraging, demonstrating a good safety profile and strong evidence of target engagement. While further clinical investigation in Phase 2 and 3 trials is necessary to establish its efficacy and long-term safety in patient populations, MZE782 has the potential to address significant unmet needs in both CKD and PKU. For researchers and drug development professionals, MZE782 serves as a compelling example of a genetically validated target leading to a novel therapeutic candidate.
References
- 1. Maze Therapeutics Announces Positive First-in-Human Results from Phase 1 Trial of MZE782, Establishing Proof of Mechanism for a Potent, Oral SLC6A19 Inhibitor with Potential to Treat Phenylketonuria (PKU) and Chronic Kidney Disease (CKD) | Maze Therapeutics [ir.mazetx.com]
- 2. biospace.com [biospace.com]
- 3. SLC6A19 (rat) [phosphosite.org]
- 4. Maze reports Phase I trial results for PKU and CKD treatment [clinicaltrialsarena.com]
- 5. Maze Therapeutics Announces Positive First-in-Human Results [globenewswire.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. igmpi.ac.in [igmpi.ac.in]
- 8. Chronic kidney disease - Treatment - NHS [nhs.uk]
- 9. Guidelines for the management of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nottsapc.nhs.uk [nottsapc.nhs.uk]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Phenylketonuria: a review of current and future treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. cocukmetabolizma.com [cocukmetabolizma.com]
- 15. What are common treatments for phenylketonuria (PKU)? | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 16. checkrare.com [checkrare.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of the hypothetical ATP-competitive mTOR inhibitor, ZX782, against its primary target and other closely related kinases within the PI3K/AKT/mTOR signaling pathway. The presented data is illustrative, based on typical results for selective mTOR inhibitors, and is intended to demonstrate a robust methodology for specificity assessment.
Comparative Analysis of Kinase Inhibition
The specificity of this compound was evaluated against a panel of kinases, including the primary target mTOR and structurally related kinases from the PI3K/AKT pathway. The half-maximal inhibitory concentrations (IC50) were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.
| Target Kinase | IC50 (nM) of this compound | Fold Selectivity vs. mTOR |
| mTOR | 5 | 1 |
| PI3Kα | 850 | 170 |
| PI3Kβ | 1200 | 240 |
| PI3Kδ | 950 | 190 |
| Akt1 | >10,000 | >2000 |
| DNA-PK | 600 | 120 |
Summary of Findings: The data indicates that this compound is a potent and highly selective inhibitor of mTOR. It demonstrates significantly lower activity against various isoforms of PI3K and very weak activity against Akt1, a downstream component of the pathway. The selectivity against DNA-PK, another member of the PIKK family, is over 100-fold. This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities in a therapeutic context.
Experimental Protocols
The following is a detailed methodology for the in vitro kinase inhibition assay used to generate the comparative data.
LanthaScreen™ Eu Kinase Binding Assay (Illustrative Protocol)
This assay quantifies the binding of the test compound to the kinase of interest by measuring the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.
Materials:
-
Recombinant human kinases (mTOR, PI3Kα, PI3Kβ, PI3Kδ, Akt1, DNA-PK)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (10 mM in DMSO)
-
384-well microplates
Procedure:
-
Compound Dilution: A 10-point serial dilution of this compound is prepared in DMSO, followed by an intermediate dilution in Kinase Buffer A to achieve a 3X final assay concentration.
-
Kinase/Antibody Mixture Preparation: The respective kinase and the Eu-labeled anti-tag antibody are diluted in Kinase Buffer A to a 3X final concentration.
-
Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted to a 3X final concentration in Kinase Buffer A.
-
Assay Assembly:
-
5 µL of the 3X serially diluted this compound is added to the wells of a 384-well plate.
-
5 µL of the 3X kinase/antibody mixture is then added to each well.
-
The reaction is initiated by adding 5 µL of the 3X tracer solution to each well.
-
-
Incubation: The plate is incubated at room temperature for 60 minutes, protected from light.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission measured at 615 nm and 665 nm.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 values are determined by fitting the emission ratio data versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining kinase inhibitor IC50 values using a TR-FRET assay.
Safety Operating Guide
Essential Safety and Handling Protocols for the Potent Compound ZX782
Disclaimer: The following guidelines are for the hypothetical substance "ZX782" and are based on general best practices for handling potent or hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for the exact agent being used to ensure appropriate safety measures are in place. Adherence to institutional and national safety regulations is mandatory.
This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling of the potent compound this compound.
Personal Protective Equipment (PPE)
The correct selection and use of PPE are critical to minimize exposure to this compound. The required level of protection depends on the compound's toxicity, physical state, and the procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes, and aerosols, and provides full facial protection.[1] |
| Hand Protection | Chemotherapy-rated nitrile gloves (double gloving recommended) | Provides a high level of protection against chemical permeation. Double gloving adds an extra barrier.[1] |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight cuffs | Prevents skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | N95 or higher-rated respirator (e.g., PAPR for high-risk procedures) | Essential for handling powders or when aerosols may be generated to prevent inhalation.[1][2] |
| Foot Protection | Dedicated, closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the spread of contamination outside the work area. |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential for the safe and consistent handling of this compound.
Experimental Protocol: Safe Handling of Powdered this compound
-
Preparation:
-
Ensure the work area within a certified chemical fume hood or biological safety cabinet is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) for this compound is readily accessible.
-
Cover the work surface with an absorbent, disposable pad.[3]
-
-
Donning PPE:
-
Put on all required PPE in the correct order: shoe covers, gown, hair cover, mask, eye protection, and then gloves (inner pair followed by outer pair).[3]
-
-
Weighing and Handling:
-
Perform all manipulations of powdered this compound within the containment of a chemical fume hood or other approved enclosure.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.).
-
Handle with care to avoid generating dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A common method is to wipe down surfaces with soap and water using disposable towels.[4]
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) for handling this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[5]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Disposal Procedure |
| Sharps (needles, scalpels) | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste" | Do not recap or bend needles. Seal the container when 3/4 full and place it in the designated hazardous waste accumulation area.[3] |
| Contaminated PPE (gloves, gowns, etc.) | Yellow or other designated hazardous waste bag within a covered, rigid container | Seal the bag when full and place it in the designated hazardous waste accumulation area.[3] |
| Empty Vials and Containers | Yellow or other designated hazardous waste bag | Place in the hazardous waste bag. Bulk quantities of the agent should be disposed of as hazardous chemical waste.[3] |
| Grossly Contaminated Materials (spills) | Yellow or other designated hazardous waste bag within a rigid, leak-proof container | Place all materials used for spill cleanup in the bag, seal it, and place it in the designated hazardous waste accumulation area.[3] |
Experimental Protocol: Spill Decontamination
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the appropriate PPE as listed in Table 1.
-
Contain the Spill: Cover liquid spills with absorbent pads or powder, working from the outside in.[6][7] For solid spills, gently cover to avoid making dust airborne.
-
Neutralize (if applicable): If the SDS indicates, use a suitable neutralizing agent.
-
Clean Up: Collect all contaminated materials using tongs or other tools and place them in the appropriate hazardous waste container.[7]
-
Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution (e.g., soap and water), followed by a clean water rinse.[4]
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[6]
Caption: Logical flow for the segregation and disposal of this compound-contaminated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. benchchem.com [benchchem.com]
- 4. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. westlab.com [westlab.com]
- 7. ehs.utk.edu [ehs.utk.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
